MT0703
説明
特性
CAS番号 |
108353-14-6 |
|---|---|
分子式 |
C26H25N7O9S3 |
分子量 |
675.7 g/mol |
IUPAC名 |
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25N7O9S3/c27-26-28-14(11-45-26)18(29-21(37)15-7-16(35)17(36)8-32(15)42)22(38)30-19-23(39)33-20(25(40)41)12(10-44-24(19)33)9-43-13-1-3-31(4-2-13)5-6-34/h1-4,7-8,11,18-19,24,34,42H,5-6,9-10H2,(H5-,27,28,29,30,36,37,38,40,41)/t18?,19-,24-/m0/s1 |
InChIキー |
NRHJTCQXBIEKIC-GRZKKUKKSA-N |
異性体SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(2-(2-aminothiazol-4-yl)-2-(1,5-dihydroxy-4-pyridone-2-carboxamido)acetamido)-3-((1-(2-hydroxyethyl)pyridinium-4-yl)thiomethyl)ceph-3-em-4-carboxylate MT 0703 MT 0703S MT-0703 MT0703 MT0703S |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors: A Focus on Berzosertib (M6620/VX-970)
An in-depth guide to the mechanism of action of ATR inhibitors, with a focus on the well-characterized compound berzosertib, is provided below, as no public scientific data could be found for an ATR inhibitor designated "MT0703."
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATR and Its Role in the DNA Damage Response
Ataxia-Telangiectasia Mutated and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR).[1][2] The DDR is a complex signaling network that maintains genomic integrity by coordinating cell-cycle progression, DNA repair, and, if necessary, apoptosis.[3][4] ATR is primarily activated by a wide range of DNA lesions and replication stress, particularly the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][5]
Upon activation, ATR, in complex with its binding partner ATRIP, phosphorylates a multitude of substrates, with a key effector being the checkpoint kinase 1 (CHK1).[3][5] This phosphorylation cascade leads to cell-cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair pathways such as homologous recombination.[1][3] Many cancer cells exhibit defects in other DDR pathways, such as those governed by ATM, making them highly dependent on the ATR signaling pathway for survival.[6] This reliance creates a therapeutic window for ATR inhibitors.
Berzosertib (M6620/VX-970): A First-in-Class ATR Inhibitor
Berzosertib, also known as M6620 or VX-970, is a potent and selective small-molecule inhibitor of ATR kinase.[7] It has been extensively investigated in preclinical and clinical studies as both a monotherapy and in combination with DNA-damaging agents.[6][7]
Mechanism of Action
Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding site of the ATR enzyme, it prevents the phosphorylation of ATR's downstream targets, most notably CHK1. This abrogation of the ATR signaling cascade has several key consequences in cancer cells:
-
Inhibition of Cell Cycle Checkpoints: By preventing the phosphorylation of CHK1, berzosertib overrides the S and G2/M cell cycle checkpoints that are normally activated in response to DNA damage. This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
-
Replication Fork Destabilization: ATR plays a critical role in stabilizing stalled replication forks. Inhibition of ATR by berzosertib leads to the collapse of these forks, resulting in the formation of DNA double-strand breaks (DSBs).
-
Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., loss of ATM function), the inhibition of ATR becomes synthetically lethal. These cells are unable to repair the DSBs generated by collapsed replication forks and are selectively killed.[6]
-
Sensitization to DNA-Damaging Agents: Berzosertib enhances the efficacy of DNA-damaging chemotherapies (e.g., carboplatin) and radiation therapy.[6][7] These agents induce DNA lesions that activate the ATR pathway; by inhibiting this survival pathway, berzosertib lowers the threshold for cancer cell killing.
Quantitative Data for Berzosertib
The following table summarizes key quantitative data for berzosertib from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| ATR Ki | < 0.8 nM | Enzyme Assay | [7] (Implied) |
| pCHK1 IC50 | 26 nM | LoVo Cells (Cisplatin-induced) | [7] (Implied) |
| Monotherapy EC50 | 93 nM | LoVo DLD-1 Cells | [7] (Implied) |
| Cisplatin Sensitization | 10-100 fold | Various Cancer Cell Lines | [7] (Implied) |
Signaling Pathways and Experimental Workflows
The ATR Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway in response to DNA damage or replication stress.
Caption: The ATR signaling pathway is activated by ssDNA, leading to CHK1 phosphorylation and downstream cellular responses.
Mechanism of Berzosertib Inhibition
This diagram illustrates how berzosertib inhibits the ATR signaling pathway.
Caption: Berzosertib inhibits the ATR kinase, preventing CHK1 phosphorylation and leading to cell death.
Experimental Workflow for Assessing ATR Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of an ATR inhibitor.
Caption: A general workflow for evaluating the cellular effects of an ATR inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published findings. Below are generalized methodologies for key experiments used to characterize ATR inhibitors like berzosertib.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on ATR kinase.
-
Methodology:
-
Recombinant human ATR/ATRIP complex is incubated with a peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif) and ATP (often radiolabeled [γ-³²P]ATP).
-
The test compound (berzosertib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and free ATP (e.g., via phosphocellulose paper binding).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-CHK1 (p-CHK1) Inhibition Assay
-
Objective: To measure the inhibition of ATR activity in a cellular context.
-
Methodology:
-
Cancer cells (e.g., LoVo) are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the ATR inhibitor for a short period (e.g., 1-2 hours).
-
DNA damage is induced using an agent like cisplatin or hydroxyurea to activate the ATR pathway.
-
After a further incubation period, cells are lysed.
-
The levels of p-CHK1 (Ser345) and total CHK1 are quantified using methods such as ELISA, Western blotting, or immunofluorescence.
-
The IC50 for p-CHK1 inhibition is determined by normalizing the p-CHK1 signal to total CHK1 or a loading control and plotting against inhibitor concentration.
-
Cell Viability and Sensitization Assays
-
Objective: To assess the effect of the ATR inhibitor on cell proliferation, both as a monotherapy and in combination with DNA-damaging agents.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
For monotherapy assessment, cells are treated with a dose range of the ATR inhibitor.
-
For combination studies, cells are treated with a fixed dose of a DNA-damaging agent (e.g., carboplatin) and a dose range of the ATR inhibitor.
-
Cells are incubated for an extended period (e.g., 72-120 hours).
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
EC50 values are calculated, and sensitization enhancement ratios are determined by comparing the EC50 of the DNA-damaging agent in the presence and absence of the ATR inhibitor.
-
Conclusion
ATR inhibitors, exemplified by berzosertib, represent a promising class of targeted anticancer agents. Their mechanism of action, centered on the abrogation of the DNA damage response, offers a powerful strategy to exploit the inherent genomic instability of many cancers. A thorough understanding of their effects on the ATR signaling pathway, supported by robust quantitative data and detailed experimental protocols, is essential for their continued development and successful clinical implementation.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Science of MT0703: A Critical Examination of its Role in Cancer Therapy and the ATM Pathway
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the proposed topic of MT0703 and its synthetic lethality with Ataxia-Telangiectasia Mutated (ATM) deficiency. Extensive investigation into the scientific literature and clinical trial data reveals that the foundational premise of a synthetic lethal interaction between this compound and ATM deficiency is not supported by current evidence. This document serves to clarify the established mechanism of action of this compound, explore the nuanced interactions of its active component with the ATM pathway, and provide a clear understanding of the principles of synthetic lethality in the context of ATM deficiency with established therapeutic agents.
This compound, also known as AVM0703, is a clinical-stage, supra-pharmacologic formulation of dexamethasone sodium phosphate.[1][2] Its primary therapeutic action is not based on inducing synthetic lethality in DNA damage repair (DDR) deficient cells. Instead, this compound functions as a potent immunomodulatory agent.
The Core Mechanism of this compound: An Immune-Centric Approach
The anti-cancer activity of this compound is attributed to its ability to modulate the patient's immune system. The key mechanisms of action are:
-
Induction and Mobilization of NKT-like Cells: this compound triggers the rapid production and release of a specific subset of immune cells known as endogenous bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT). These "supercharged" immune cells are capable of identifying and targeting abnormal cells, including cancerous cells.
-
Lymphoablative Effects: The high dose of dexamethasone in this compound induces apoptosis (programmed cell death) in both T and B lymphocytes. This "immune reset" can be beneficial in treating lymphoid malignancies.
-
Favorable Safety Profile: A notable characteristic of this compound is its ability to achieve these effects while sparing red blood cells, platelets, and hematopoietic stem cells, potentially leading to a more tolerable side-effect profile compared to conventional chemotherapy.
Clinical trials are currently investigating this compound in various hematological malignancies and solid tumors, including relapsed or refractory lymphomas and leukemias.[2][3]
The Relationship Between Dexamethasone and ATM Deficiency: A Complex and Evolving Picture
While a direct synthetic lethal relationship between this compound and ATM deficiency has not been established, the active component, dexamethasone, has been studied in the context of Ataxia-Telangiectasia (A-T), a disease caused by mutations in the ATM gene. The findings, however, are conflicting:
-
Potential for Partial Rescue: One study reported that dexamethasone could induce a noncanonical splicing event in the ATM gene, leading to the production of a shortened but still functional ATM protein variant. This "miniATM" was suggested to partially restore ATM kinase activity in cells from A-T patients.[4][5]
-
Contradictory Findings and Artifact Concerns: A subsequent study challenged these findings. The researchers were unable to reproduce the induction of an alternative ATM transcript by dexamethasone in A-T patient-derived cells.[6] They suggested that the previously observed effects might be due to cellular artifacts and that dexamethasone itself could induce signals of DNA damage, specifically through the DNA-dependent protein kinase (DNA-PK).[6]
This area of research underscores a complex interaction between high-dose corticosteroids and the ATM pathway, but it does not support a synthetic lethality model.
Understanding Synthetic Lethality in the Context of ATM Deficiency
Synthetic lethality is a therapeutic concept where the co-occurrence of two genetic events (e.g., a mutation in a cancer cell and the inhibition of a specific protein by a drug) leads to cell death, while either event alone is viable.[7] ATM is a critical kinase that responds to DNA double-strand breaks (DSBs). Cells with deficient ATM are highly reliant on other DNA repair pathways for survival. Targeting these compensatory pathways is a key strategy in synthetic lethality.
Established synthetic lethal partners for ATM deficiency include:
-
PARP Inhibitors (PARPi): Poly(ADP-ribose) polymerase (PARP) inhibitors are a well-established class of drugs that have shown synthetic lethality with deficiencies in homologous recombination repair (HRR), a pathway in which ATM plays a significant role. In ATM-deficient cancers, the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death.
-
ATR Inhibitors (ATRi): Ataxia-Telangiectasia and Rad3-related (ATR) kinase is another crucial component of the DNA damage response. In ATM-deficient cells, there is an increased reliance on the ATR pathway. Inhibition of ATR in this context has been shown to be synthetically lethal.
The table below summarizes the key differences between this compound and established synthetic lethal partners of ATM deficiency.
| Feature | This compound (AVM0703) | PARP/ATR Inhibitors |
| Drug Class | Supra-pharmacologic corticosteroid | Small molecule enzyme inhibitors |
| Primary Mechanism | Immunomodulation (NKT-like cell activation, lymphocyte apoptosis) | Inhibition of DNA damage repair pathways |
| Target Population | Broad range of cancers, particularly lymphoid malignancies | Cancers with specific DNA damage repair deficiencies (e.g., ATM, BRCA1/2) |
| Interaction with ATM | No established synthetic lethality; complex and debated effects on ATM protein expression | Induces synthetic lethality in ATM-deficient cells |
Experimental Methodologies for Investigating Synthetic Lethality
While there are no specific experimental protocols for this compound and ATM synthetic lethality due to the lack of a scientific basis, the following are standard methodologies used to establish a synthetic lethal relationship, for example, with a PARP inhibitor in ATM-deficient cells:
-
Cell Viability Assays:
-
Protocol: ATM-proficient and ATM-deficient (e.g., via CRISPR/Cas9 knockout) cancer cell lines are seeded in 96-well plates. Cells are treated with a dose range of the investigational drug (e.g., a PARP inhibitor). After a defined incubation period (e.g., 72-120 hours), cell viability is assessed using reagents like CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A significantly lower IC50 in the ATM-deficient line compared to the ATM-proficient line indicates potential synthetic lethality.
-
-
Clonogenic Survival Assays:
-
Protocol: Cells are seeded at low density and treated with the drug for a shorter period (e.g., 24 hours). The drug is then removed, and cells are allowed to grow until visible colonies form (typically 10-14 days). Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each dose relative to the untreated control. Enhanced cell killing in the ATM-deficient cells at a given dose is indicative of synthetic lethality.
-
-
Western Blotting for DNA Damage and Apoptosis Markers:
-
Protocol: Cells are treated with the drug for various time points. Cell lysates are collected, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins.
-
Relevant Markers:
-
DNA Damage: Phospho-H2AX (γH2AX)
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Pathway Engagement: Phospho-CHK1, Phospho-CHK2
-
-
Data Analysis: Increased levels of DNA damage and apoptosis markers in the ATM-deficient cells upon drug treatment would support a synthetic lethal mechanism.
-
Visualizing the Concepts
To further clarify the distinct mechanisms, the following diagrams illustrate the known pathway for this compound and the established concept of synthetic lethality with ATM deficiency.
Caption: Mechanism of Action of this compound.
References
- 1. Expanded Access to Immunomodulatory AVM0703 for Solid Tumor and Blood Cancer Patients [ctv.veeva.com]
- 2. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dexamethasone partially rescues ataxia telangiectasia-mutated (ATM) deficiency in ataxia telangiectasia by promoting a shortened protein variant retaining kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Partially Rescues Ataxia Telangiectasia-mutated (ATM) Deficiency in Ataxia Telangiectasia by Promoting a Shortened Protein Variant Retaining Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dexamethasone treatment does not induce alternative ATM transcripts in cells from Ataxia-Telangiectasia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic lethality - Wikipedia [en.wikipedia.org]
MT0703 target selectivity and off-target effects
An in-depth search has revealed no publicly available scientific literature, clinical trial data, or whitepapers specifically pertaining to a molecule designated "MT0703." The initial search results did not yield any information on the target selectivity, off-target effects, or any associated experimental data for a compound with this name.
It is possible that "this compound" may be an internal development code not yet disclosed in public forums, or there may be a typographical error in the designation.
Notably, a search for similar nomenclature identified a clinical-stage drug named "AVM0703," which is being investigated for the treatment of Non-Hodgkin's Lymphoma. However, without further clarification, it is not possible to assume that "this compound" and "AVM0703" are the same entity.
Due to the absence of any data on "this compound," the creation of an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time. Should further identifying information or alternative designations for this molecule become available, a comprehensive analysis can be initiated.
Discovery and chemical structure of MT0703
An In-depth Technical Guide to the Discovery and Chemical Structure of AVM0703.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Discovery of AVM0703
The discovery of AVM0703's unique therapeutic potential was serendipitous, emerging from research initially focused on regenerative medicine.[3] The compound was originally being developed to prepare patients for stem cell therapies.[3] However, during preclinical studies involving higher doses, an unexpected and significant mobilization of a novel type of immune cell was observed.[3] This "epiphanic discovery" led to a strategic pivot in its development towards immuno-oncology.[3]
AVM0703 is a novel, patent-pending, repurposed formulation of dexamethasone, a synthetic corticosteroid that has been FDA-approved since 1958.[4][5] The innovation behind AVM0703 lies in its proprietary formulation, which allows for the safe administration of a single high dose (suprapharmacologic levels up to 21 mg/kg) of dexamethasone.[6] This is in contrast to generic dexamethasone formulations, which often contain excipients like benzyl alcohol or parabens that can be toxic at high doses.[6] The unique formulation of AVM0703 is free of such toxic excipients, enabling its distinct mechanism of action.[7]
Chemical Structure
The active pharmaceutical ingredient (API) of AVM0703 is dexamethasone. The chemical formula for dexamethasone is C22H29FO5, and its IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one.
The full chemical composition of the AVM0703 formulation, including its specific excipients and concentration, is proprietary to AVM Biotechnology.[4][8] The company holds multiple worldwide patents for the composition of matter and methods of use for AVM0703.[6][9]
Mechanism of Action
At the high doses enabled by its unique formulation, AVM0703 exhibits a novel mechanism of action that is distinct from the known anti-inflammatory and immunosuppressive effects of lower, chronic doses of dexamethasone.[5] AVM0703 acts as a potent immunomodulator, triggering the rapid mobilization of the patient's endogenous immune cells.[4]
Specifically, a single intravenous infusion of AVM0703 induces the production and release of a novel, "supercharged" population of bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).[2][4] These cells are characterized by their high expression of CD3 and Ly6G, which are crucial for their anti-tumor and anti-viral activities.[8] The mobilized AVM-NKT cells can recognize and target abnormal cells, such as cancer cells and virally infected cells, for destruction.[3][4] This response is rapid, with effects observed as early as 30 minutes to 14 days after infusion.[2]
Caption: Signaling pathway of AVM0703's mechanism of action.
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of AVM0703 in a preclinical mouse model of B-cell lymphoma, as described in published abstracts.[7][10]
A20 Lymphoma Model in BALB/c Mice
-
Cell Culture: A20 lymphoma cells are cultured in appropriate media and conditions.
-
Tumor Implantation: Wild-type BALB/c mice are subcutaneously implanted in the right flank with A20 tumor cells suspended in a 50% Matrigel mixture.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~100 mm³). Tumor volumes and mouse body weights are measured three times a week.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups.
-
Control Group: Receives a vehicle control.
-
AVM0703 Group: Administered with high-dose AVM0703 on a specified schedule (e.g., days 7, 10, 17, 23, 24, 28, and 35 post-implantation).
-
-
Efficacy and Toxicity Assessment: Mice are monitored for tumor growth, body weight changes, and any signs of toxicity. The primary endpoint is often survival duration.
Caption: Preclinical experimental workflow for AVM0703 evaluation.
Quantitative Data
The following table summarizes the key quantitative data from the preclinical A20 lymphoma model.
| Parameter | Value | Source |
| Mouse Strain | BALB/c | [7][10] |
| Tumor Model | A20 B-cell Lymphoma | [7][10] |
| Treatment | Repeated doses of AVM0703 | [7] |
| Increase in Survival vs. Placebo | 20 days | [7] |
| Observed Toxicity | No significant toxicity or body weight loss | [7] |
Conclusion
AVM0703 represents a significant innovation in immunotherapy, leveraging a repurposed, well-characterized API in a novel, high-dose formulation. Its discovery highlights the potential for serendipity in drug development and the importance of exploring new dosing paradigms for existing molecules. The unique mechanism of action, centered on the mobilization of endogenous AVM-NKT cells, offers a promising new therapeutic strategy for a range of difficult-to-treat diseases, particularly in oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AVM0703.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. AVM Biotechnology Announces Twenty-Eight (28) Solid Tumor and Blood Cancer Patients have been Treated with Immunomodulatory AVM0703 through Expanded Access/Compassionate Use Programs - BioSpace [biospace.com]
- 3. avmbiotech.com [avmbiotech.com]
- 4. avmbiotech.com [avmbiotech.com]
- 5. AVM Biotechnology Team Hopeful Their Unique Dexamethasone Formulation Will Have Greater Impact Than Oxford's Standard Dexamethasone [prnewswire.com]
- 6. avmbiotech.com [avmbiotech.com]
- 7. AVM0703 as a novel stand alone or combination therapy for lymphoma. - ASCO [asco.org]
- 8. avmbiotech.com [avmbiotech.com]
- 9. avmbiotech.com [avmbiotech.com]
- 10. ashpublications.org [ashpublications.org]
The Guardian of the Genome: An In-depth Technical Guide to the Role of ATR in Cell Cycle Regulation and DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the eukaryotic genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated network of signaling pathways known as the DNA Damage Response (DDR). At the heart of this response to replicative stress and a broad spectrum of DNA lesions is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. As a master regulator, ATR orchestrates a symphony of cellular processes, including cell cycle arrest, DNA repair, and the stabilization of stalled replication forks, thereby safeguarding genomic stability.[1] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of ATR, with a focus on its signaling pathways, regulation, and critical functions in maintaining cellular homeostasis. We delve into the molecular mechanisms of ATR activation, its downstream effectors, and its intricate interplay with other key DDR proteins. Furthermore, this guide offers detailed experimental protocols for studying ATR function and summarizes key quantitative data to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
ATR Signaling: A Central Hub in the DNA Damage Response
The ATR signaling pathway is a cornerstone of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and, most notably, during replication stress.[2]
Activation of the ATR Kinase
The activation of ATR is a multi-step, tightly regulated process initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[3] This initial sensing step recruits the ATR-ATRIP complex to the site of damage. However, recruitment alone is insufficient for full kinase activation. Two key proteins, Topoisomerase II Binding Protein 1 (TOPBP1) and ETAA1 Activating Antitumorigenesis 1 (ETAA1), act as ATR activators.[4][5][6] The 9-1-1 checkpoint clamp (comprising RAD9, RAD1, and HUS1) is loaded onto the DNA at the junction of ssDNA and double-stranded DNA (dsDNA) and facilitates the recruitment of TOPBP1, which then directly stimulates ATR kinase activity.[7] ETAA1 provides an independent pathway for ATR activation by binding to RPA-coated ssDNA.[6]
Downstream Signaling and Effector Functions
Once activated, ATR phosphorylates a vast array of downstream substrates, with the checkpoint kinase 1 (CHK1) being a primary and critical target.[8] The phosphorylation of CHK1 by ATR initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair.[9] This is primarily achieved through the CHK1-mediated phosphorylation and subsequent degradation or inhibition of CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[9]
ATR's Role in Cell Cycle Checkpoints
ATR plays a pivotal role in enforcing cell cycle checkpoints to prevent the propagation of damaged or incompletely replicated DNA.
S-Phase Checkpoint
During S-phase, ATR is activated by stalled replication forks and acts to stabilize these forks, prevent their collapse into double-strand breaks (DSBs), and inhibit the firing of late replication origins.[10][11] This provides an opportunity for the cell to repair the damage and restart replication. The ATR-mediated S-phase checkpoint is crucial for maintaining genomic integrity during DNA synthesis.[12]
G2/M Checkpoint
The G2/M checkpoint prevents cells from entering mitosis with damaged or unreplicated DNA.[13] ATR, through the activation of CHK1, inhibits the CDC25 phosphatases required for the activation of the CDK1-Cyclin B complex, the master regulator of mitotic entry.[9][13] This ensures that cells do not prematurely enter mitosis, which could lead to catastrophic chromosomal abnormalities.
G1/S Checkpoint
While the Ataxia-Telangiectasia Mutated (ATM) kinase is the primary regulator of the G1/S checkpoint in response to DSBs, ATR also contributes to this checkpoint, particularly at high doses of ionizing radiation.[14] In response to UV damage during G1, ATR activation is dependent on the assembly of the nucleotide excision repair (NER) machinery.[15] ATR can also regulate the phosphorylation of Cyclin D1, influencing G1 progression.[8]
ATR in DNA Repair
Beyond its role in cell cycle control, ATR is directly involved in multiple DNA repair pathways.
Homologous Recombination (HR)
ATR plays a crucial role in promoting homologous recombination, a high-fidelity pathway for repairing DSBs. ATR phosphorylates key HR proteins, including BRCA1 and PALB2.[15][16] The phosphorylation of PALB2 by ATR is important for its interaction with BRCA1 and its localization to sites of DNA damage.[16] This demonstrates a direct link between the checkpoint response and the machinery of DNA repair.
Nucleotide Excision Repair (NER)
ATR is required for global genomic nucleotide excision repair (GG-NER), but exclusively during the S phase of the cell cycle.[10][17] This S-phase-specific role highlights a mechanism to coordinate DNA repair with ongoing replication.
Fanconi Anemia (FA) Pathway
The Fanconi Anemia pathway is critical for the repair of interstrand crosslinks (ICLs). ATR is a key upstream regulator of this pathway, required for the efficient monoubiquitination and focus formation of FANCD2, a central protein in the FA pathway.[4][5][18] ATR directly phosphorylates FANCI, which, along with FANCD2, forms a complex that is monoubiquitinated by the FA core complex.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to ATR function and its inhibition.
Table 1: IC50 Values of Common ATR Inhibitors
| Inhibitor | IC50 (in vitro) | Cell-based IC50 | Reference(s) |
| Ceralasertib (AZD6738) | ~1 nM - 4 nM | ~74 nM | [19][20] |
| Berzosertib (VE-822/M6620) | ~19 nM | ~2.3 µM (for pChk1 inhibition) | [19][21] |
| Elimusertib (BAY-1895344) | ~7 nM | ~78 nM (median) | [19] |
Table 2: Key ATR Substrates and Their Roles
| Substrate | Phosphorylation Site(s) | Function in DDR | Reference(s) |
| CHK1 | Ser317, Ser345 | S and G2/M checkpoint activation | [9] |
| BRCA1 | Multiple S/TQ sites | Homologous recombination, G2/M checkpoint | [15][22][23] |
| PALB2 | Ser59 | BRCA1 interaction, homologous recombination | [16] |
| FANCD2 | 10 SQ/TQ sites | Fanconi Anemia pathway activation, ICL repair | [3] |
| p53 | Ser15 | G1 checkpoint, apoptosis | [13][24] |
| RPA2 | Multiple sites | Replication fork stability, checkpoint activation | [12] |
| MCM2 | Multiple sites | Inhibition of replication origin firing | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study ATR function.
In Vitro ATR Kinase Assay
This assay measures the ability of ATR to phosphorylate a substrate in a controlled, cell-free environment.
Materials:
-
Purified recombinant ATR-ATRIP complex
-
Purified substrate (e.g., GST-tagged CHK1 fragment)
-
Kinase buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
ATP regeneration system (optional)
-
SDS-PAGE gels and autoradiography film or phosphoscreen
-
Scintillation counter
Protocol:
-
Prepare the kinase reaction mixture by combining the kinase buffer, purified ATR-ATRIP complex, and the substrate protein.
-
If testing inhibitors, pre-incubate the kinase mixture with various concentrations of the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection) to a final concentration of 50-100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the incorporated radioactivity by scintillation counting of the excised gel band corresponding to the substrate.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[7][25][26]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest cells (e.g., by trypsinization for adherent cells) and wash once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
Immunofluorescence Staining for γH2AX and RPA Foci
This technique is used to visualize and quantify DNA damage (γH2AX foci as a marker for DSBs) and replication stress (RPA foci as a marker for ssDNA).[9][24][27][28]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RPA)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the foci using a fluorescence microscope and appropriate image analysis software.
Conclusion
ATR stands as a sentinel of the genome, playing an indispensable role in the cellular response to DNA damage and replication stress. Its intricate signaling network ensures the faithful transmission of genetic information by coordinating cell cycle progression with DNA repair. A thorough understanding of the molecular mechanisms governing ATR function is not only fundamental to our knowledge of basic cell biology but also holds immense promise for the development of novel cancer therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into this critical guardian of our genome and paving the way for innovative strategies to combat diseases driven by genomic instability. The ongoing development of specific and potent ATR inhibitors underscores the therapeutic potential of targeting this pathway, offering new hope for patients with cancers that have a high reliance on the ATR-mediated DNA damage response.[29]
References
- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorylation by ATR triggers FANCD2 chromatin loading and activates the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An ATR- and BRCA1-Mediated Fanconi Anemia Pathway Is Required for Activating the G2/M Checkpoint and DNA Damage Repair upon Rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 8. Phosphorylation of Cyclin D1 Regulated by ATM or ATR Controls Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR kinase is required for global genomic nucleotide excision repair exclusively during S phase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rupress.org [rupress.org]
- 13. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shift in G1-Checkpoint from ATM-Alone to a Cooperative ATM Plus ATR Regulation with Increasing Dose of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 17. pnas.org [pnas.org]
- 18. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 19. Monitoring and quantifying replication fork dynamics with high-throughput methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative amplification of single-stranded DNA (QAOS) demonstrates that cdc13-1 mutants generate ssDNA in a telomere to centromere direction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. crpr-su.se [crpr-su.se]
- 28. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
The Enigmatic Role of MT0703 in Replication Stress: An Uncharted Territory in Cancer Biology
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the compound designated as MT0703 and its purported effects on replication stress remain undocumented. As of late 2025, there is no discernible information within the public domain to construct a technical guide or whitepaper on this topic. The absence of data precludes any detailed analysis of its mechanism of action, quantitative effects, or the signaling pathways it may modulate in the context of DNA replication and cellular stress responses.
Replication stress, a state of slowed or stalled DNA replication, is a hallmark of cancer cells and a critical area of investigation in oncology. This intrinsic vulnerability of tumors has spurred the development of numerous therapeutic agents aimed at exploiting this weakness. These agents often target key players in the DNA Damage Response (DDR) pathway, such as the ATR and CHK1 kinases, which are pivotal for stabilizing replication forks and enabling cell survival under replicative duress.
A thorough investigation into the potential role of a novel compound like this compound would typically involve a multi-faceted approach, beginning with its identification and basic mechanism of action. Subsequent research would delve into its specific interactions with the cellular machinery that governs DNA replication and repair. However, the lack of any public-facing information on this compound makes it impossible to initiate this line of inquiry.
Searches for "this compound" in prominent research databases and clinical trial registries have yielded no relevant results. This suggests that "this compound" may be an internal codename for a compound in the very early stages of preclinical development and not yet disclosed to the public, a misidentified compound, or a typographical error.
For researchers, scientists, and drug development professionals interested in the broader field of replication stress, the current landscape offers a wealth of information on other well-characterized molecules. These include ATR inhibitors like ceralasertib (AZD6738) and berzosertib (M6620), as well as CHK1 inhibitors such as prexasertib (LY2606368). In-depth technical guides on these compounds would detail their effects on cell cycle progression, DNA damage markers (e.g., γH2AX), and their efficacy in various cancer models, often in combination with DNA-damaging agents.
Should information on this compound become publicly available, a comprehensive technical analysis would necessitate the following:
-
Target Identification and Validation: Elucidating the direct molecular target(s) of this compound within the cell.
-
Biochemical and Cellular Assays: Quantitative data from assays measuring the enzymatic activity of its target(s) and its effects on cell viability, proliferation, and apoptosis in cancer cell lines.
-
Analysis of Replication Stress Markers: Detailed experimental protocols and results from studies examining the impact of this compound on markers of replication stress, such as RPA-coated single-stranded DNA, stalled replication forks, and the activation of DDR kinases.
-
Signaling Pathway Elucidation: Diagrams and mechanistic studies outlining how this compound perturbs signaling pathways downstream of replication stress, including the ATR-CHK1 axis.
-
Preclinical and Clinical Data: Information from in vivo studies in animal models and, eventually, human clinical trials to assess its therapeutic potential, safety, and pharmacokinetic/pharmacodynamic profile.
Until such information emerges, the scientific community awaits any disclosure that would allow for the proper characterization of this compound and its potential role in the modulation of replication stress for cancer therapy.
Preclinical Evaluation of AVM0703 in Solid Tumors: A Technical Overview
Disclaimer: No specific preclinical data for a drug designated "MT0703" was found in publicly available sources. This document provides a technical overview of the preclinical studies of AVM0703 , a clinical-stage immunomodulatory agent, as a representative example of a therapeutic being investigated for solid tumors. The information herein is compiled from publicly available abstracts, press releases, and clinical trial information.
Introduction
AVM0703 is a novel, high-dose formulation of dexamethasone developed by AVM Biotechnology.[1][2] It is being investigated as a potential treatment for a variety of cancers, including solid tumors and hematological malignancies.[3][4] The primary mechanism of action of AVM0703 involves the rapid mobilization and activation of endogenous γδ T cells and Natural Killer T (NKT)-like cells, which play a crucial role in the innate immune response against cancer.[1][2][3] This document summarizes the key findings from preclinical studies of AVM0703 in solid tumor models.
Mechanism of Action
AVM0703's anti-tumor activity is attributed to its ability to induce the mobilization of a specific subset of immune cells.[1][3] AVM0703 triggers the production and release of endogenous bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).[1] These "supercharged" immune cells can recognize and target abnormal cells, including cancer cells.[1] This mobilization of immune cells is observed shortly after a single administration of AVM0703.[1]
The proposed signaling pathway for AVM0703 involves the activation and mobilization of these cytotoxic immune cells, leading to an attack on tumor cells.
Preclinical Efficacy in Solid Tumor Models
Preclinical studies have evaluated the anti-tumor activity of AVM0703 in various murine models of solid tumors. The primary endpoint in these studies was typically tumor growth inhibition or complete response (CR) rates.
| Tumor Model | Treatment Group | Key Findings | Reference |
| B16F10 Melanoma | AVM0703 as preconditioning for Adoptive Cell Transfer (ACT) | Enhanced ACT efficacy, equivalent to Cy/Flu preconditioning. | [2] |
| Immune-Resistant A20 B lymphoma | AVM0703 Monotherapy | 27% Complete Response (CR) | [2] |
| Immune-Resistant A20 B lymphoma | AVM0703 + Cyclophosphamide/Fludarabine (Cy/Flu) | 60% Complete Response (CR) | [2] |
| Xenografted Human T-ALL (CCRF-CEM) | AVM0703 | Tumor eradication and long-term memory. | [2] |
| Mouse MOPC315 Multiple Myeloma | AVM0703 | 95% Complete Response (CR) (preliminary) | [2] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of AVM0703 are not fully available in the public domain. However, based on the available abstracts, the general methodologies can be outlined.
-
Cell Lines and Animals:
-
A20 B lymphoma: An immune-resistant murine B-cell lymphoma model, typically implanted in BALB/c mice.[2][5]
-
B16F10 melanoma: A murine melanoma model, typically implanted in C57BL/6 mice.[2]
-
CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line, used in xenograft models with immunodeficient mice (e.g., NCRnu).[2]
-
MOPC315: A murine multiple myeloma model, typically implanted in BALB/c mice.[2]
-
-
Tumor Implantation:
-
Treatment Administration:
-
Efficacy Assessment:
The general workflow for the in vivo efficacy studies can be visualized as follows:
Safety and Tolerability
Preclinical studies indicated that AVM0703 was well-tolerated. Mice treated with AVM0703 did not show significant toxicity or body weight loss.[5] In combination studies, the AVM0703 and Cy/Flu combination had no observed toxicity or body weight loss, in contrast to standard chemotherapy regimens like CHOP, which induced significant weight loss and toxicity-related deaths.[5]
Conclusion
The preclinical data for AVM0703 in solid tumor models, although limited in the public domain, suggests a promising immunotherapeutic agent with a novel mechanism of action. The ability to mobilize and activate the patient's own immune system to fight cancer, combined with a favorable safety profile, warrants further investigation in clinical settings. Clinical trials for AVM0703 in various cancers are ongoing.[3][6]
References
- 1. avmbiotech.com [avmbiotech.com]
- 2. ascopubs.org [ascopubs.org]
- 3. AVM Biotechnology Announces Twenty-Eight (28) Solid Tumor and Blood Cancer Patients have been Treated with Immunomodulatory AVM0703 through Expanded Access/Compassionate Use Programs - BioSpace [biospace.com]
- 4. businesswire.com [businesswire.com]
- 5. AVM0703 as a novel stand alone or combination therapy for lymphoma. - ASCO [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Subject "MT0703" Not Found in Publicly Available Scientific Literature
Following a comprehensive search of scientific databases, clinical trial registries, and patent repositories, no information was found on a compound or drug designated "MT0703" in the context of genomic instability in cancer cells.
This absence of public information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways related to "this compound," cannot be fulfilled without primary or secondary research data.
Search Process Summary
A multi-faceted search was conducted to locate any information pertaining to "this compound." This included:
-
Scientific Literature Databases: Searches for "this compound" in conjunction with terms such as "cancer," "genomic instability," "DNA damage," and "cell cycle" were performed across major scientific publication databases.
-
Clinical Trial Registries: Repositories of ongoing and completed clinical trials were queried for "this compound" to determine if it is or has been under investigation as a therapeutic agent. A trial for "AVM0703" was identified for the treatment of lymphoid malignancies, but no link to "this compound" or a primary focus on the mechanism of genomic instability could be established from the available information.[1][2]
-
Patent Databases: Searches were conducted to ascertain if "this compound" is a component of any patented inventions related to cancer therapy or molecular biology.
The search results suggest that "this compound" may be:
-
An internal, proprietary code name for a compound that has not yet been disclosed in public forums such as scientific journals or conferences.
-
A typographical error, with the intended subject being a different, publicly known molecule.
-
A compound that is in a very early, preclinical stage of development with no published data.
General Context: Genomic Instability in Cancer
While no specific information on "this compound" is available, it is well-established that genomic instability is a hallmark of most cancer cells.[3] This instability arises from defects in various cellular mechanisms, including DNA damage checkpoints, DNA repair machinery, and mitotic checkpoints, leading to an increased rate of genetic alterations.[3][4] These alterations can range from point mutations to large-scale chromosomal changes and are a driving force in tumor initiation and progression.[3][4]
Therapeutic strategies in oncology often aim to exploit the genomic instability of cancer cells. By targeting the already compromised DNA damage response pathways in tumors, it is possible to selectively kill cancer cells while sparing healthy cells.
Given the lack of public data, it is not possible to provide a detailed analysis of "this compound." Should "this compound" be an alternative or incorrect name for a known compound, providing the correct designation would allow for the generation of the requested technical guide.
References
Methodological & Application
Application Notes and Protocols for In Vitro ATR Inhibition Assay
Topic: In Vitro Assay Protocol for ATR Inhibition Compound: MT0703 (Note: As specific data for this compound is not publicly available, this document provides a generalized protocol and representative data for a typical ATR inhibitor.) Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[1] In response to single-stranded DNA (ssDNA), which can arise from replication stress, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Many cancer cells exhibit an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[2][3] This document outlines detailed protocols for the in vitro characterization of a putative ATR inhibitor, this compound.
ATR Signaling Pathway
The ATR signaling pathway is activated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[2][4][5] The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR kinase.[2][4][5] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[2][4][5] Phosphorylation of Chk1 at Serine 345 is a key event in the transduction of the ATR signal, leading to cell cycle arrest and facilitating DNA repair.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical ATR inhibitor, which can be used as a benchmark for evaluating this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic or cellular activity by 50%.
| Assay Type | Inhibitor | Cell Line | IC50 (nM) | Reference Inhibitor (e.g., AZD6738) |
| Biochemical Assay | This compound (Hypothetical) | - | Data not available | 1 |
| Cellular p-Chk1 (S345) Inhibition | This compound (Hypothetical) | HeLa | Data not available | 50 |
| Cell Viability (Monotherapy) | This compound (Hypothetical) | SW620 | Data not available | >1000 |
| Cell Viability (Combination w/ Cisplatin) | This compound (Hypothetical) | SW620 | Data not available | 150 |
Experimental Protocols
Biochemical ATR Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified ATR kinase.
Materials:
-
Recombinant human ATR enzyme
-
Substrate (e.g., PHAS-I)
-
ATP, [γ-32P]ATP
-
Kinase assay buffer
-
This compound and reference ATR inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase buffer, ATP, [γ-32P]ATP, and the substrate.
-
Add varying concentrations of this compound or a reference inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding the purified ATR enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular ATR Inhibition Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit ATR signaling within a cellular context by measuring the phosphorylation of Chk1.
Experimental Workflow:
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydroxyurea, UV radiation)
-
This compound and reference ATR inhibitors
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with a DNA damaging agent to induce replication stress and activate the ATR pathway.
-
Add serial dilutions of this compound or a reference inhibitor and incubate for a specified duration.
-
Wash the cells with PBS and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and a loading control (e.g., β-actin).
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with DNA damaging agents (synthetic lethality).
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound, reference inhibitors, and DNA damaging agents (e.g., cisplatin, PARP inhibitors)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with a dose-response matrix of this compound and a DNA damaging agent.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Immunofluorescence Assay for γ-H2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks resulting from ATR inhibition-induced replication stress.
Materials:
-
Cancer cell lines
-
Coverslips in culture plates
-
DNA damaging agent
-
This compound and reference inhibitors
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in culture plates.
-
Treat the cells with a DNA damaging agent and/or this compound as described for the western blot.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT0703 (AVM0703) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT0703, also identified in scientific literature and clinical trials as AVM0703, is an investigational drug being developed by AVM Biotechnology. It is a novel, high-dose formulation of dexamethasone designed for intravenous administration.[1][2] The primary mechanism of action of AVM0703 is the rapid mobilization of a patient's endogenous bispecific gamma delta (γδ) T-cell receptor positive and invariant T-cell receptor positive Natural Killer T-like cells (AVM-NKT cells).[3] This process is believed to occur through a glucocorticoid-receptor-independent signaling pathway, which distinguishes it from the known effects of standard doses of dexamethasone.[4] Preclinical studies have demonstrated that AVM0703 has potential as both a monotherapy and a combination therapy with standard chemotherapy regimens for hematological malignancies.[5][6] These studies suggest that AVM0703 may enhance the efficacy of chemotherapy and potentially reduce the number of required treatment cycles.[5][6]
Mechanism of Action
AVM0703's unique therapeutic effect stems from its ability to induce and mobilize a specific population of immune cells, termed AVM-NKT cells.[3] Unlike conventional dexamethasone, which typically has immunosuppressive effects, the high-dose formulation of AVM0703 appears to activate the innate immune system.[3] The mobilized AVM-NKT cells are characterized by the co-expression of gamma delta and invariant T-cell receptors, enabling them to recognize and target cancer cells.[3] The proposed mechanism suggests that these "supercharged" immune cells can then home to the tumor microenvironment and exert their cytotoxic effects.[3]
References
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models: A Case Study with the CTG-0703 Ovarian Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating novel cancer therapeutics.[1][2][3] These models maintain the histological and genetic characteristics of the original human tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[1][2][3][4] This document provides a detailed overview and treatment protocol for the CTG-0703 patient-derived xenograft (PDX) model, an ovarian cancer model with a BRCA1 mutation. This model has been instrumental in studying the effects of targeted therapies, particularly those involving DNA damage response (DDR) pathways.
The focus of this application note is the treatment of the CTG-0703 model with a DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, and a poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib, both as monotherapies and in combination.
CTG-0703 PDX Model Profile
The CTG-0703 PDX model is derived from a patient with ovarian cancer and is characterized by the following genetic features:
| Feature | Status |
| Cancer Type | Ovarian Cancer |
| BRCA1 | Loss of Heterozygosity (LOH) |
| BRCA2 | Wild Type |
| ATM | Wild Type |
| ATR | Gain |
This genetic profile, particularly the BRCA1 mutation, makes the CTG-0703 model highly relevant for studying therapies that target deficiencies in the homologous recombination repair (HRR) pathway.
Mechanism of Action and Therapeutic Rationale
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6][7] PARP inhibitors, such as olaparib, are effective in tumors with deficiencies in other DNA repair pathways, like the homologous recombination repair (HRR) pathway, which is often impaired in cancers with BRCA mutations.[8] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of DSBs during DNA replication.
In cancer cells with a compromised HRR pathway (e.g., due to a BRCA1 mutation), the cells become heavily reliant on the NHEJ pathway to repair these DSBs for survival. The therapeutic strategy explored here involves the combination of a PARP inhibitor (olaparib) with a DNA-PK inhibitor (AZD7648).[9][10][11] This dual inhibition is designed to create synthetic lethality, where the inhibition of both the HRR (due to the inherent BRCA1 mutation and PARP inhibition) and NHEJ pathways leads to a catastrophic level of DNA damage and subsequent cancer cell death.[12][5]
Signaling Pathway Diagram
Caption: DNA Damage Response and Repair Pathway Inhibition.
Experimental Data
The following tables summarize the in vivo efficacy of AZD7648 and olaparib in the CTG-0703 PDX model and other relevant models.
Table 1: Efficacy of AZD7648 and Olaparib in the CTG-0703 Ovarian Cancer PDX Model
| Treatment Group | Dosing and Schedule | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| Olaparib | 100 mg/kg, q.d., p.o. | Tumor growth inhibition |
| AZD7648 | 75 mg/kg, b.i.d., p.o. | Strong tumor growth inhibition |
| AZD7648 + Olaparib | 75 mg/kg AZD7648 (b.i.d.) + 100 mg/kg Olaparib (q.d.), p.o. | Sustained tumor regression |
Data synthesized from publicly available information.[13][9]
Table 2: Efficacy of AZD7648 and Olaparib Combination in Other PDX Models
| PDX Model | Cancer Type | Genetic Background | Outcome of Combination Therapy |
| HBCx-17 | Triple-Negative Breast Cancer | - | Tumor regression |
| OV2022 | Ovarian Cancer | - | Tumor regression |
| CTG-0828 | Non-Small Cell Lung Cancer | FANCA LOH, BLM LOH, ATM mutated, BRCA2 loss | Sustained tumor regression |
| CTG-0149 | Head and Neck Cancer | RAD51D mutated | Strong tumor growth inhibition |
Data synthesized from publicly available information.[13][9][11]
Experimental Protocol: In Vivo Efficacy Study in PDX Models
This protocol outlines a representative study to evaluate the efficacy of a DNA-PK inhibitor (e.g., AZD7648) and a PARP inhibitor (e.g., olaparib) in the CTG-0703 PDX model.
Animal Husbandry
-
Species: Immunodeficient mice (e.g., NOD-scid, NSG, or nude mice).
-
Age: 6-8 weeks at the start of the study.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water ad libitum. All procedures should be conducted in a laminar flow hood.
PDX Tumor Implantation
-
Cryopreserved CTG-0703 tumor fragments are thawed rapidly in a 37°C water bath.
-
Under anesthesia, a small incision is made on the flank of the mouse.
-
A single tumor fragment (approximately 2-3 mm³) is subcutaneously implanted.
-
The incision is closed with surgical clips or sutures.
-
Animals are monitored for recovery and tumor growth.
Tumor Growth Monitoring and Randomization
-
Tumor volumes are measured 2-3 times per week using digital calipers.
-
Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=6-10 mice per group) to ensure a similar mean tumor volume across all groups.
Treatment Groups
-
Group 1: Vehicle Control (e.g., corresponding vehicle for each drug)
-
Group 2: Olaparib (100 mg/kg, once daily [q.d.], oral gavage [p.o.])
-
Group 3: AZD7648 (75 mg/kg, twice daily [b.i.d.], p.o.)
-
Group 4: AZD7648 (75 mg/kg, b.i.d., p.o.) + Olaparib (100 mg/kg, q.d., p.o.)
Note: Drug formulation should be prepared according to the manufacturer's instructions or established laboratory protocols.
Dosing and Administration
-
Treatments are administered for a specified period, typically 21-28 days, or until a predetermined endpoint is reached.[8][10]
-
For the combination group, the administration of the two drugs should be appropriately timed (e.g., olaparib administered in the morning, and AZD7648 administered in the morning and evening).
Endpoints and Data Collection
-
Primary Endpoint: Tumor growth inhibition (TGI) and tumor regression. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.
-
Secondary Endpoints:
-
Body weight is monitored 2-3 times per week as an indicator of toxicity.
-
Clinical observations of animal health are recorded daily.
-
At the end of the study, tumors may be excised for pharmacodynamic (e.g., western blot for DNA damage markers like γH2AX) or histological analysis.
-
-
Euthanasia Criteria: Animals should be euthanized if tumor volume exceeds a predetermined limit (e.g., 2000 mm³), if there is more than 20% body weight loss, or if there are other signs of significant distress.
Experimental Workflow Diagram
Caption: Experimental Workflow for PDX Model Treatment.
Conclusion
The CTG-0703 PDX model serves as a valuable tool for investigating therapies targeting DNA damage repair pathways in BRCA1-mutant ovarian cancer. The combination of a PARP inhibitor like olaparib and a DNA-PK inhibitor like AZD7648 demonstrates a strong synergistic effect, leading to tumor regression in this and other relevant PDX models.[13][9] The detailed protocol provided herein offers a robust framework for conducting preclinical efficacy studies using PDX models, which can significantly contribute to the development of more effective and personalized cancer treatments.
References
- 1. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor grafts derived from patients with head and neck squamous carcinoma authentically maintain the molecular and histologic characteristics of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. championsoncology.com [championsoncology.com]
Application Note: Determining the Optimal Concentration of MT0703 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction MT0703 is a novel small molecule inhibitor with potential therapeutic applications. Establishing the optimal concentration for in vitro cell culture experiments is a critical first step to ensure meaningful and reproducible results. This document provides a comprehensive guide and detailed protocols for determining the effective dose range of this compound, assessing its impact on cell viability, and confirming target engagement. The methodologies described herein are broadly applicable to various adherent cell lines and can be adapted for suspension cells with minor modifications.
Assumed Mechanism of Action For the purpose of this application note, this compound is assumed to be an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a frequent target in drug discovery.[1][2][3]
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | -20°C or -80°C in small aliquots, protected from light |
| Final DMSO Concentration in Media | < 0.5% to avoid solvent-induced toxicity[4] |
Table 2: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT Assay | 48 | 5.2 |
| A549 | RealTime-Glo™ MT Cell Viability Assay | 48 | 8.9 |
| MCF7 | MTT Assay | 72 | 3.8 |
| Note: These are example data and will vary based on experimental conditions. |
Table 3: Summary of Target Engagement Assay Results
| Assay | Cell Line | This compound Concentration (µM) | Target Occupancy (%) |
| NanoBRET™ Target Engagement Assay | HEK293 (mTOR-NanoLuc®) | 1 | 85 |
| 0.1 | 42 | ||
| 0.01 | 15 | ||
| Note: These are example data to illustrate target engagement. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a high-concentration stock solution of this compound and subsequent serial dilutions for cell treatment.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[4]
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (Serial Dilutions):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an initial range-finding experiment with 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[5]
-
Ensure the final DMSO concentration in all treatments, including the vehicle control, remains consistent and below 0.5%.[4]
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Protocol 3: Target Engagement Assay (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a method to quantify the interaction of a compound with its target kinase in live cells.[10][11] This protocol assumes the availability of a cell line expressing an mTOR-NanoLuc® fusion protein.
Materials:
-
HEK293 cells stably expressing mTOR-NanoLuc® fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ TE Tracer
-
96-well white-bottom tissue culture plates
-
This compound working solutions
Procedure:
-
Cell Seeding:
-
Prepare a suspension of HEK293 mTOR-NanoLuc® cells in Opti-MEM® at the desired density.
-
Seed the cells into a 96-well white-bottom plate.
-
-
Compound and Tracer Addition:
-
Prepare this compound serial dilutions at 2x the final desired concentrations in Opti-MEM®.
-
Prepare the NanoBRET™ TE Tracer at 2x the final desired concentration in Opti-MEM®.
-
Add the 2x this compound solutions to the appropriate wells.
-
Add the 2x tracer solution to all wells.
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration to determine the IC50 value for target engagement.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying PARP Inhibitor Resistance Using Investigational Compound MT0703
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential of a novel therapeutic agent, designated here as Investigational Compound MT0703, to overcome resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in both in vitro and in vivo models of PARP inhibitor resistance.
Introduction to PARP Inhibitor Resistance
PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in HR-deficient cells leads to the accumulation of cytotoxic double-strand breaks. However, a substantial number of patients either do not respond to PARP inhibitors or develop resistance over time.
Mechanisms of acquired resistance are multifaceted and include the restoration of HR function, stabilization of replication forks, and increased drug efflux.[1][2] The development of novel therapeutic strategies to overcome this resistance is a critical unmet need in oncology. Investigational Compound this compound is a hypothetical agent designed to be evaluated for its ability to re-sensitize resistant cancer cells to PARP inhibitors.
Experimental Objectives
The primary objectives of the following protocols are to:
-
Determine the cytotoxic effects of Investigational Compound this compound in combination with a PARP inhibitor (e.g., Olaparib) on both PARP inhibitor-sensitive and -resistant cancer cell lines.
-
Investigate the effect of this compound on key mechanisms of PARP inhibitor action and resistance, including PARP trapping and homologous recombination repair capacity.
-
Elucidate the impact of this compound on the DNA damage response (DDR) signaling pathway.
-
Evaluate the in vivo efficacy of this compound in combination with a PARP inhibitor in a preclinical xenograft model of PARP inhibitor resistance.
Section 1: In Vitro Cell Viability Assays
This section describes the methodology to assess the cytotoxic effects of Investigational Compound this compound in combination with a PARP inhibitor.
Protocol 1.1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor (e.g., Olaparib) in the presence and absence of a fixed, sub-lethal concentration of Investigational Compound this compound in both PARP inhibitor-sensitive (e.g., UWB1.289) and -resistant (e.g., UWB1.289-OR) ovarian cancer cell lines.
Materials:
-
PARP inhibitor-sensitive and -resistant cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PARP inhibitor (e.g., Olaparib)
-
Investigational Compound this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP inhibitor in complete medium.
-
Treat the cells with the PARP inhibitor dilutions in the presence or absence of a fixed, sub-lethal concentration of Investigational Compound this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Data Presentation:
| Cell Line | Treatment | IC50 of PARP Inhibitor (µM) |
| Sensitive | PARP Inhibitor alone | Value |
| Sensitive | PARP Inhibitor + this compound | Value |
| Resistant | PARP Inhibitor alone | Value |
| Resistant | PARP Inhibitor + this compound | Value |
Section 2: Mechanistic Assays
This section details the protocols to investigate the molecular mechanisms by which Investigational Compound this compound may overcome PARP inhibitor resistance.
Protocol 2.1: PARP Trapping Assay (Fluorescence Polarization)
Objective: To determine if Investigational Compound this compound enhances the trapping of PARP1 onto DNA in the presence of a PARP inhibitor.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex
-
NAD+
-
PARP inhibitor
-
Investigational Compound this compound
-
Assay buffer
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, PARP1 enzyme, and the fluorescent DNA probe.
-
Add the PARP inhibitor at a fixed concentration, with and without varying concentrations of Investigational Compound this compound.
-
Include a no-inhibitor control (low fluorescence polarization) and a no-NAD+ control (high fluorescence polarization).
-
Incubate the plate to allow for the binding of PARP1 to the DNA and the inhibitors.
-
Initiate the auto-PARylation reaction by adding NAD+ to all wells except the no-NAD+ control.
-
Incubate to allow for PARylation and the subsequent dissociation of PARP1 from the DNA in the control wells.
-
Measure the fluorescence polarization. An increase in the fluorescence polarization signal indicates the trapping of PARP1 on the DNA.[3][4]
Data Presentation:
| Treatment Condition | Fluorescence Polarization (mP) |
| No Inhibitor Control | Value |
| PARP Inhibitor alone | Value |
| This compound alone | Value |
| PARP Inhibitor + this compound | Value |
Protocol 2.2: RAD51 Foci Formation Assay for Homologous Recombination Function
Objective: To assess whether Investigational Compound this compound can inhibit the restored homologous recombination (HR) function in PARP inhibitor-resistant cells.
Materials:
-
PARP inhibitor-resistant cells
-
PARP inhibitor
-
Investigational Compound this compound
-
DNA-damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed resistant cells on coverslips in a 24-well plate.
-
Treat the cells with the PARP inhibitor and/or Investigational Compound this compound for 24 hours.
-
Induce DNA double-strand breaks by treating with a DNA-damaging agent for 2-4 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A decrease in the number of RAD51 foci suggests inhibition of HR.
Data Presentation:
| Cell Line | Treatment | Average RAD51 Foci per Nucleus |
| Resistant | Vehicle Control | Value |
| Resistant | DNA Damage alone | Value |
| Resistant | DNA Damage + PARP Inhibitor | Value |
| Resistant | DNA Damage + this compound | Value |
| Resistant | DNA Damage + PARP Inhibitor + this compound | Value |
Section 3: DNA Damage Response Pathway Analysis
This section outlines the use of Western blotting to analyze key proteins in the DNA damage response pathway.
Protocol 3.1: Western Blot for DDR Proteins
Objective: To measure the levels of DNA damage (γH2AX) and the activation of key DDR proteins (e.g., p-ATM, p-CHK1) in response to treatment with a PARP inhibitor and Investigational Compound this compound.
Materials:
-
PARP inhibitor-resistant cells
-
PARP inhibitor
-
Investigational Compound this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against γH2AX, p-ATM, p-CHK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat resistant cells with the PARP inhibitor and/or Investigational Compound this compound for the desired time points (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Treatment | Time (h) | γH2AX (relative intensity) | p-ATM (relative intensity) | p-CHK1 (relative intensity) |
| Vehicle | 24 | Value | Value | Value |
| PARP Inhibitor | 24 | Value | Value | Value |
| This compound | 24 | Value | Value | Value |
| PARP Inhibitor + this compound | 24 | Value | Value | Value |
Section 4: In Vivo Xenograft Studies
This section provides a protocol for evaluating the efficacy of Investigational Compound this compound in a preclinical mouse model of PARP inhibitor resistance.
Protocol 4.1: Patient-Derived Xenograft (PDX) Model of PARP Inhibitor Resistance
Objective: To assess the ability of Investigational Compound this compound to overcome PARP inhibitor resistance and inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PARP inhibitor-resistant PDX tissue
-
PARP inhibitor
-
Investigational Compound this compound
-
Calipers for tumor measurement
Procedure:
-
Implant the PARP inhibitor-resistant PDX tissue subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four treatment groups: Vehicle control, PARP inhibitor alone, Investigational Compound this compound alone, and PARP inhibitor + Investigational Compound this compound.
-
Administer the treatments according to the appropriate schedule and route of administration.
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle | Value | N/A |
| PARP Inhibitor | Value | Value |
| This compound | Value | Value |
| PARP Inhibitor + this compound | Value | Value |
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound in overcoming PARP inhibitor resistance.
Caption: Overall experimental workflow for evaluating Investigational Compound this compound.
References
Application Notes: Detection of p-Chk1 (Ser345) by Western Blot Following Treatment with MT0703 (or other DNA damage-inducing agent)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) and replication stress.[2] A key downstream effector of the ATR signaling cascade is the Checkpoint Kinase 1 (Chk1).[1][3] Upon activation by ATR, Chk1 is phosphorylated at multiple sites, including Serine 345 (Ser345), a critical event for initiating cell cycle arrest to allow time for DNA repair.[4]
This application note provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of Chk1 at Ser345. This serves as a crucial pharmacodynamic biomarker to assess the biological activity of compounds that induce DNA damage or replication stress, such as the hypothetical agent MT0703. The protocol outlines cell culture and treatment, lysate preparation, electrophoresis, immunoblotting, and data analysis.
Note: Information regarding a specific compound named "this compound" is not publicly available. This protocol is a comprehensive guide for assessing Chk1 phosphorylation in response to a test compound that is presumed to induce a DNA damage response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Recommended Vendor | Catalog Number (Example) |
| Test Compound (this compound) | N/A | N/A |
| Positive Control (e.g., Hydroxyurea) | Sigma-Aldrich | H8627 |
| Cell Line (e.g., HeLa, HCT116) | ATCC | CCL-2, CCL-247 |
| RIPA Lysis Buffer | Cell Signaling Technology | #9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | #1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Membranes | Bio-Rad | 1620177 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween® 20 (TBST) | Millipore | |
| Anti-p-Chk1 (Ser345) Antibody | Cell Signaling Technology | #2348 |
| Anti-Chk1 Antibody | Cell Signaling Technology | #2360 |
| Anti-β-Actin Antibody | Cell Signaling Technology | #4970 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Restore™ Western Blot Stripping Buffer | Thermo Fisher Scientific | 21059 |
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., 2 mM Hydroxyurea for 4-6 hours) to induce Chk1 phosphorylation.[5][6][7]
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Lysis: After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[9][10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to an equal amount of protein (e.g., 20-30 µg) to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto a precast polyacrylamide gel (e.g., 4-15% gradient gel) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its durability, which is beneficial for stripping and reprobing.[12] Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise.[9][13]
-
Primary Antibody Incubation: Dilute the anti-p-Chk1 (Ser345) antibody in 5% BSA in TBST (typically 1:1000 dilution). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (typically 1:2000 to 1:5000 dilution). Incubate for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager.
Stripping and Reprobing
To accurately quantify phosphorylation, the p-Chk1 signal should be normalized to the total Chk1 signal from the same blot.
-
Stripping: After imaging for p-Chk1, wash the membrane briefly and incubate it in stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-30 minutes at room temperature.[15]
-
Washing: Wash the membrane extensively with TBST (e.g., 5 times for 5 minutes each).[15]
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
-
Reprobing: Incubate the membrane with the primary antibody for total Chk1, followed by the secondary antibody and detection steps as described above. The membrane can be stripped and reprobed again for a loading control like β-actin if desired.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be summarized in a table. The band intensity of p-Chk1 should be normalized to the total Chk1 band intensity, and subsequently to the loading control (e.g., β-actin). Finally, the results should be expressed as a fold change relative to the untreated control.
Table 1: Quantification of p-Chk1 (Ser345) Levels Following this compound Treatment
| Treatment Group | Concentration | Time (hr) | p-Chk1/Total Chk1 Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0.1% DMSO | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 µM | 24 | 2.54 ± 0.21 | 2.54 |
| This compound | 5 µM | 24 | 5.89 ± 0.45 | 5.89 |
| This compound | 10 µM | 24 | 8.12 ± 0.67 | 8.12 |
| Positive Control | 2 mM HU | 6 | 9.50 ± 0.88 | 9.50 |
Data are presented as the mean of three independent experiments ± standard deviation. The values presented are hypothetical and for illustrative purposes only.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Phosphorylated Protein Western Blot Result Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Cell Viability Assay with MT0703 on BRCA-Mutant Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cells with mutations in the BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] This deficiency makes them highly reliant on other DNA repair mechanisms for survival. One such critical pathway is the base excision repair (BER) pathway, in which Poly(ADP-ribose) polymerase (PARP) enzymes play a key role.[3][4] The concept of synthetic lethality is exploited in this context: while the loss of either the HR pathway (due to BRCA mutations) or the BER pathway (through inhibition) is not lethal to the cell, the simultaneous loss of both pathways leads to catastrophic DNA damage and cell death.[1][2][5][6]
MT0703 is a novel investigational compound hypothesized to induce synthetic lethality in BRCA-mutant cancer cells, potentially by inhibiting a key component of a DNA damage response pathway that becomes critical in the absence of functional BRCA proteins. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on BRCA-mutant cancer cells using a cell viability assay.
Principle of the Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The following table structure should be used to present the quantitative data obtained from the cell viability assay.
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Note: The percentage of cell viability is calculated as: (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100.
Experimental Protocols
Materials and Reagents
-
BRCA-mutant cancer cell line (e.g., HCC1937, CAPAN-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected BRCA-mutant cancer cell line in a T-75 flask until it reaches approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance readings.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.01, 0.1, 1, 10, and 100 µM.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, until the formazan crystals are completely dissolved.
-
-
Data Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound, inducing synthetic lethality in BRCA-mutant cancer cells.
References
- 1. BRCA1 and BRCA2: from cancer susceptibility to synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer Predisposition Genes and Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthetic Lethality Implications for BRCA Mutation Cancers and Beyond – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. One moment, please... [chondrex.com]
In vivo administration and dosing schedule for MT0703 in mice
An extensive search for publicly available information regarding "MT0703" did not yield any specific results for a compound with this designation in the context of in vivo administration and dosing schedules in mice. The scientific and medical search results did not contain data on a drug or research compound referred to as this compound.
The search did identify other therapeutic agents with similar naming conventions, such as AVM0703 and MT-302, as well as other research antibodies like AMT-13. However, these are distinct entities, and no information could be found to directly link them to "this compound."
Due to the absence of any available data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the request are contingent upon the existence of foundational information about the compound, its mechanism of action, and previous preclinical studies.
Therefore, the following sections, which would typically detail the administration, dosing, and relevant biological pathways of a research compound, cannot be completed for this compound. Should further identifying information or alternative nomenclature for this compound become available, a detailed protocol can be generated.
Application Note: Live-Cell Imaging Protocol to Observe Potential Effects of MT0703 on Mitosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The primary mechanism of action of MT0703, identified as AVM0703, is understood to be immunomodulatory, involving the mobilization of endogenous Natural Killer T (NKT)-like cells to target and eliminate cancer cells.[1] AVM0703 is a high-dose formulation of dexamethasone.[1] Dexamethasone has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines through the repression of cyclin D3, CDK4, and CDK6, or the induction of CDK inhibitors p21 and p27.[2][3][4][5] There is currently no direct evidence to suggest that this compound or high-dose dexamethasone acts as a direct mitotic inhibitor by targeting microtubule dynamics or the spindle assembly checkpoint.
This protocol, therefore, describes a general method for assessing potential, yet unconfirmed, secondary or off-target effects of this compound on the process of mitosis using live-cell imaging. The described signaling pathways and expected quantitative data are hypothetical and serve as an illustrative guide for investigating drug-induced mitotic perturbations.
Introduction
Mitosis is a critical phase of the cell cycle, and its dysregulation is a hallmark of cancer. Anti-mitotic agents are a cornerstone of cancer chemotherapy. Live-cell imaging is a powerful technique to study the dynamic process of mitosis in real-time and to characterize the effects of novel compounds on mitotic progression.[6] This application note provides a detailed protocol for observing and quantifying the potential effects of this compound on mitosis in a human cancer cell line using multi-channel fluorescence live-cell microscopy.
The protocol utilizes a cell line stably co-expressing fluorescently tagged histone H2B (to visualize chromosomes) and α-tubulin (to visualize the mitotic spindle). This allows for the detailed observation of key mitotic events, from prophase to cytokinesis, and the identification of potential drug-induced aberrations such as mitotic arrest, chromosome mis-segregation, and spindle abnormalities.
Signaling Pathway for Drug-Induced Mitotic Arrest (Hypothetical)
The following diagram illustrates a generalized signaling pathway by which a hypothetical small molecule inhibitor could induce mitotic arrest. This is a common mechanism for many anti-mitotic drugs that activate the Spindle Assembly Checkpoint (SAC).
References
- 1. avmbiotech.com [avmbiotech.com]
- 2. Glucocorticoid receptor-mediated cell cycle arrest is achieved through distinct cell-specific transcriptional regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin D3 and c-MYC control glucocorticoid-induced cell cycle arrest but not apoptosis in lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids induce G1 cell cycle arrest in human neoplastic thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MT0703 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound MT-0703 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of MT-0703 in aqueous solutions?
A1: MT-0703 is a hydrophobic molecule with inherently low aqueous solubility. The expected solubility in pure water at room temperature is typically less than 0.1 µg/mL. Solubility can be significantly influenced by pH, temperature, and the presence of other excipients.
Q2: Why is my MT-0703 precipitating out of solution?
A2: Precipitation of MT-0703 can occur for several reasons:
-
Supersaturation: The concentration of MT-0703 may have exceeded its solubility limit in the given aqueous buffer.
-
pH Shift: A change in the pH of the solution can alter the ionization state of MT-0703, leading to a decrease in solubility.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of the compound.[1] Working at lower temperatures can sometimes help maintain solubility for certain types of molecules like proteins.[2]
-
Solvent Polarity: If MT-0703 was initially dissolved in an organic solvent and then diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility.
Q3: Can I use organic solvents to dissolve MT-0703?
A3: Yes, MT-0703 is readily soluble in many common organic solvents such as DMSO, ethanol, and methanol. When preparing stock solutions, it is recommended to use an organic solvent and then dilute it into the aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or off-target effects.
Troubleshooting Guide: MT-0703 Insolubility
This guide provides a systematic approach to troubleshooting and resolving common insolubility issues encountered with MT-0703.
Initial Assessment of the Problem
Before attempting to modify your protocol, it is important to characterize the nature of the insolubility.
-
Visual Inspection: Is the solution cloudy, or is there visible precipitate?
-
Quantification: Centrifuge the solution and measure the concentration of MT-0703 in the supernatant to determine the actual soluble fraction.
Troubleshooting Workflow
The following diagram illustrates a general workflow for addressing MT-0703 insolubility.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol details how to determine the optimal pH for solubilizing MT-0703.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).
-
Add a consistent, excess amount of solid MT-0703 to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of soluble MT-0703 using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of MT-0703 as a function of pH to identify the optimal pH range.
Data Presentation:
| Buffer System | pH | MT-0703 Solubility (µg/mL) |
| Citrate | 4.0 | 0.5 |
| Citrate | 5.0 | 1.2 |
| Phosphate | 6.0 | 2.5 |
| Phosphate | 7.0 | 5.8 |
| Phosphate | 7.4 | 8.2 |
| Borate | 8.0 | 4.1 |
| Borate | 9.0 | 2.3 |
Protocol 2: Co-solvent and Surfactant Screening
This protocol describes a method for evaluating the effectiveness of various co-solvents and surfactants in improving MT-0703 solubility.
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants (e.g., Tween 80, Polysorbate 20).
-
Prepare a series of aqueous solutions containing different concentrations of each co-solvent or surfactant.
-
Add an excess amount of MT-0703 to each solution.
-
Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility.
-
Compare the solubility enhancement for each excipient.
Data Presentation:
| Excipient | Concentration (%) | MT-0703 Solubility (µg/mL) |
| None (Control) | 0 | 0.1 |
| Ethanol | 5 | 2.5 |
| Ethanol | 10 | 6.8 |
| Propylene Glycol | 5 | 3.1 |
| Propylene Glycol | 10 | 8.5 |
| PEG 400 | 5 | 4.2 |
| PEG 400 | 10 | 11.3 |
| Tween 80 | 0.1 | 5.7 |
| Tween 80 | 0.5 | 15.4 |
Signaling Pathway Considerations
In many cell-based assays, poor solubility of a compound like MT-0703 can lead to inaccurate results due to low bioavailability. The following diagram illustrates a hypothetical signaling pathway and highlights where poor solubility can impact the experimental outcome.
In this diagram, only the soluble form of MT-0703 can effectively bind to its target receptor and initiate the downstream signaling cascade. The insoluble aggregates are biologically inactive, leading to an underestimation of the compound's true potency.
References
Technical Support Center: Optimizing MT0703 Dosage to Minimize Off-Target Cytotoxicity
Disclaimer: Information regarding a specific therapeutic agent designated "MT0703" is not publicly available. The following technical support guide has been constructed based on a hypothetical compound, this compound, a selective kinase inhibitor, for illustrative purposes. The experimental protocols, data, and troubleshooting advice are based on established methodologies for characterizing similar small molecule inhibitors and are intended to serve as a practical guide for researchers in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase "Kinase X," a critical component of a signaling pathway frequently dysregulated in certain cancers. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling events that promote cell proliferation and survival.
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for selectivity, this compound has been observed to exhibit inhibitory activity against "Kinase Y," a kinase with high structural homology to the ATP-binding site of Kinase X. Inhibition of Kinase Y is associated with off-target cytotoxicity in certain cell types. Minimizing this off-target activity is crucial for a favorable therapeutic window.
Q3: How can I determine the optimal concentration range for my experiments?
A3: The optimal concentration range for this compound should be determined empirically for each cell line. A dose-response experiment assessing cell viability (e.g., using an MTT or CellTiter-Glo assay) is recommended to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A starting point for dose-ranging studies could be from 1 nM to 100 µM.
Q4: What are the recommended control experiments when using this compound?
A4: It is essential to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells grown in culture medium without any treatment.
-
Positive Control: A known inhibitor of the Kinase X pathway or a general cytotoxic agent to ensure the assay is performing as expected.
-
Negative Control Cell Line: A cell line that does not express the target Kinase X, to assess off-target effects.
Troubleshooting Guides
Issue 1: High off-target cytotoxicity observed at concentrations effective against the target.
-
Question: I am observing significant cell death in my negative control cell line (which does not express Kinase X) at the same concentrations that inhibit my target-positive cell line. How can I mitigate this?
-
Answer: This suggests that the observed cytotoxicity is likely due to the inhibition of off-target molecules like Kinase Y.
-
Dose Reduction: The most straightforward approach is to lower the concentration of this compound. The goal is to find a concentration that inhibits Kinase X without significantly affecting Kinase Y.
-
Combination Therapy: Consider combining a lower dose of this compound with another agent that targets a parallel survival pathway in your cancer cells. This may allow for a synergistic effect at a lower, less toxic concentration of this compound.
-
Pulsed Dosing: Instead of continuous exposure, try a pulsed-dosing regimen (e.g., 24 hours of treatment followed by 48 hours of washout). This may be sufficient to inhibit the target pathway while allowing normal cells to recover from off-target effects.
-
Issue 2: Inconsistent IC50 values for this compound across different experiments.
-
Question: My calculated IC50 value for this compound varies significantly between experimental replicates. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors:
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic drift.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The duration of drug exposure should be kept consistent across all experiments.
-
Quantitative Data Summary
The following tables provide hypothetical data from key experiments to characterize the activity and cytotoxicity of this compound.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Target Expression | This compound Conc. (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| Cancer Cell Line A | Kinase X High | 0 | 100 ± 4.5 | 50 |
| 10 | 85 ± 5.1 | |||
| 50 | 48 ± 3.9 | |||
| 100 | 22 ± 2.8 | |||
| 500 | 5 ± 1.5 | |||
| Normal Cell Line B | Kinase X Low | 0 | 100 ± 5.2 | >1000 |
| 10 | 98 ± 4.7 | |||
| 50 | 95 ± 5.5 | |||
| 100 | 91 ± 4.9 | |||
| 500 | 75 ± 6.1 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+/PI-) |
| Cancer Cell Line A | 0 | 5.2 |
| 50 | 35.8 | |
| 100 | 62.1 | |
| Normal Cell Line B | 0 | 4.8 |
| 50 | 6.1 | |
| 100 | 8.5 |
Table 3: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound Conc. (nM) | % Inhibition | IC50 (nM) |
| Kinase X (On-target) | 1 | 15 | 25 |
| 10 | 45 | ||
| 25 | 52 | ||
| 50 | 88 | ||
| 100 | 95 | ||
| Kinase Y (Off-target) | 1 | 2 | 250 |
| 10 | 8 | ||
| 100 | 35 | ||
| 250 | 55 | ||
| 500 | 78 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Technical Support Center: Overcoming Acquired Resistance to MT0703 in Cancer Cells
Disclaimer: The information provided in this technical support center is a generalized framework for overcoming acquired resistance to a hypothetical targeted cancer therapy, referred to as MT0703. The specific mechanisms and strategies may vary depending on the actual drug and cancer type.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments involving acquired resistance to anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is acquired resistance to this compound?
Acquired resistance is the phenomenon where cancer cells that were initially sensitive to the cytotoxic effects of this compound develop the ability to survive and proliferate despite continuous treatment. This is a common challenge in cancer therapy and a primary reason for treatment failure.
Q2: What are the common cellular mechanisms of acquired resistance?
Cancer cells can develop resistance through various mechanisms, including:
-
Target Alterations: Mutations or amplifications in the drug's target protein that prevent effective binding of this compound.
-
Bypass Signaling Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of the primary target by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[1]
-
Altered Drug Metabolism: Changes in the cellular metabolism that lead to the inactivation of this compound.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer resistance.
-
Impaired Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve of this compound. This is typically quantified by an increase in the half-maximal inhibitory concentration (IC50) value.
Troubleshooting Guides
Issue 1: My this compound-treated cancer cells are no longer responding to treatment and have resumed proliferation.
Potential Cause 1: Development of a mutation in the target protein.
-
Troubleshooting Steps:
-
Sequence the target gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line and compare it to the parental (sensitive) cell line to identify any potential mutations.
-
Functional validation: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis to confirm its role in conferring resistance.
-
Experimental Protocol: Sanger Sequencing of the this compound Target Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers flanking the coding region of the target gene and perform PCR to amplify the gene.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product, a sequencing primer, and fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Run the sequencing reaction on an automated capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting chromatograms to identify any nucleotide changes in the resistant cell line compared to the parental line.
Potential Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-protein array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling proteins between the parental and resistant cell lines. This can provide a broad overview of activated pathways.
-
Western Blotting: Validate the findings from the phospho-protein array by performing Western blots for specific phosphorylated and total proteins in the identified bypass pathway.
-
Inhibitor studies: Treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway to see if sensitivity can be restored.
-
Experimental Protocol: Western Blotting for Activated Signaling Proteins
-
Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Cause 3: Increased expression of drug efflux pumps.
-
Troubleshooting Steps:
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant and parental cells.
-
Protein expression analysis: Perform Western blotting or flow cytometry to confirm the increased protein expression of the identified efflux pump.
-
Functional efflux assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-gp) to measure its activity. Resistant cells should show lower intracellular fluorescence due to increased efflux, which can be reversed by a specific inhibitor of the pump.
-
Table 1: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 15.2 | 15.2 |
| ABCC1 | 1.0 | 1.3 | 1.3 |
| ABCG2 | 1.0 | 2.1 | 2.1 |
Visualizations
Signaling Pathway Diagrams
Below is an example of a common bypass pathway involving the activation of the MET receptor in response to EGFR inhibition.
Caption: Bypass of EGFR inhibition by MET activation.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating acquired resistance to this compound.
Caption: Workflow for identifying this compound resistance.
References
Technical Support Center: Managing Myelotoxicity of ATR Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing myelotoxicity, a common side effect observed with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATR inhibitors and why do they cause myelotoxicity?
A1: ATR inhibitors are targeted cancer therapies that block the ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1] This pathway is activated in response to DNA single-strand breaks and replication stress.[1] By inhibiting ATR, these drugs prevent the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints and an increase in genomic instability, which ultimately results in the death of cancer cells that have high levels of replication stress.[1] Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative to continuously replenish the body's blood cells.[2] This rapid cell division creates inherent replication stress, making these cells particularly dependent on the ATR pathway to maintain genomic integrity.[2] Inhibition of ATR in these vital cells can lead to the accumulation of DNA damage and apoptosis, resulting in a decreased production of mature blood cells and causing myelotoxicity.[2]
Q2: What are the most common hematological toxicities observed with ATR inhibitors in preclinical and clinical studies?
A2: The most frequently reported hematological toxicities associated with ATR inhibitors are anemia (a decrease in red blood cells), neutropenia (a decrease in neutrophils), and thrombocytopenia (a decrease in platelets).[1] These effects are considered on-target toxicities due to the high sensitivity of hematopoietic stem and progenitor cells to ATR inhibition.[1]
Q3: Are the hematological toxicities of ATR inhibitors reversible?
A3: Yes, in many preclinical and clinical observations, the hematological toxicities associated with ATR inhibitors are dose-dependent and reversible once the treatment is stopped.[1] The recovery time for blood cell counts depends on the specific inhibitor, the dose administered, and the duration of exposure.[1]
Q4: How can I proactively monitor for myelotoxicity in my animal models?
A4: Regular monitoring of complete blood counts (CBCs) is essential. Blood samples should be collected at baseline before the start of treatment and then at regular intervals during the treatment period. Key parameters to monitor are hemoglobin, hematocrit, red blood cell count (for anemia), absolute neutrophil count (for neutropenia), and platelet count (for thrombocytopenia). The frequency of monitoring will depend on the specific ATR inhibitor, the dose, and the animal model being used.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Unexpectedly severe drop in platelet count (Thrombocytopenia) after the first few doses of an ATR inhibitor.
-
Question: We observed a greater than 50% decrease in platelet count in our mouse model 72 hours after the first dose of our ATR inhibitor. What could be the cause, and how should we proceed?
-
Answer:
-
Possible Causes:
-
Dose-related toxicity: The administered dose may be too high for the specific animal strain or model.
-
Dosing schedule: A daily dosing regimen may not allow for sufficient recovery of megakaryocyte progenitors.[1]
-
Compound-specific effects: Some ATR inhibitors may have a more pronounced effect on megakaryocyte progenitors.[1]
-
Model sensitivity: The preclinical model you are using might have a heightened sensitivity to ATR inhibition.[1]
-
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the CBC on a fresh blood sample to rule out any technical errors.
-
Dose de-escalation: In a new cohort of animals, reduce the dose of the ATR inhibitor to establish a dose-response relationship for thrombocytopenia.
-
Modify the dosing schedule: Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery.[1]
-
Monitor recovery: In the affected animals, continue to monitor platelet counts to determine the time to recovery after stopping the drug.
-
Bone marrow analysis: If the issue persists, a bone marrow analysis to assess the megakaryocyte population can provide valuable insights.
-
-
Issue 2: A progressive decrease in hemoglobin levels (Anemia) over a 14-day study.
-
Question: Our rat model is showing a steady decline in hemoglobin and hematocrit levels throughout a two-week daily dosing study with an ATR inhibitor. How can we manage this?
-
Answer:
-
Possible Causes:
-
Cumulative toxicity: Daily dosing can lead to a cumulative suppressive effect on erythroid precursors in the bone marrow.[1]
-
Off-target effects: While less common with selective inhibitors, off-target effects on erythropoiesis-related pathways cannot be entirely ruled out without further investigation.
-
-
Troubleshooting Steps:
-
Evaluate dose and schedule: Similar to thrombocytopenia, consider reducing the daily dose or implementing an intermittent dosing schedule to allow for the recovery of erythroid progenitors.
-
Supportive care: In some preclinical models, supportive care measures may be considered, although this is more common in clinical settings.
-
Colony-Forming Cell (CFC) Assay: An in vitro CFC assay using bone marrow from the model species can help determine the direct effect of the ATR inhibitor on erythroid progenitor cells (BFU-E and CFU-E).
-
-
Data Presentation
The following tables summarize quantitative data on the hematological toxicities of select ATR inhibitors from preclinical and clinical studies.
Table 1: Preclinical Hematological Toxicity of ATR Inhibitor Ceralasertib (AZD6738) in Mice
| Parameter | Observation | Reference |
| Neutrophilia | Observed after administration of ATR inhibitors alone. | [3] |
| Leukocytopenia and Lymphocytopenia | Caused by Total Body Irradiation (TBI), but not exacerbated by the addition of any ATR inhibitor. | [3] |
| Body Weight Loss | TBI alone resulted in a ~5% decrease in body weight, which appeared to be ameliorated by the addition of any ATR inhibitor. | [3] |
Note: This data is from a study comparing the toxicological effects of different ATR inhibitors in combination with TBI in mice. The study suggests that ATR inhibitors did not exacerbate radiation-induced cytopenias.
Table 2: Grade ≥3 Hematological Toxicities of ATR Inhibitors in Clinical Trials
| ATR Inhibitor | Combination Agent | Grade ≥3 Anemia | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia | Reference |
| Berzosertib | Cisplatin | 16.7% | 20.0% | Not Reported | [4] |
| Berzosertib | Gemcitabine/Cisplatin | Not Reported | 37% | 59% | [5] |
| Ceralasertib | Olaparib | Not Reported | Not Reported | Myelosuppression requiring dose reductions in 5/25 patients | [6] |
| Ceralasertib | Monotherapy (MDS/CMML) | Not Reported | Not Reported | Primary toxicity, leading to evaluation of alternative dosing schedules | [7] |
Note: This table presents data from different clinical trials and should be interpreted with caution as patient populations and treatment regimens varied.
Experimental Protocols
1. Colony-Forming Cell (CFC) Assay for Myelotoxicity Assessment
This assay is a gold-standard in vitro method to assess the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.[8]
-
Objective: To determine the direct inhibitory effect of an ATR inhibitor on myeloid (CFU-GM), erythroid (BFU-E, CFU-E), and multi-lineage (CFU-GEMM) progenitor cells.
-
Materials:
-
Bone marrow mononuclear cells (BMMCs) from the species of interest (e.g., mouse, rat) or human CD34+ cells.
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of specific lineages.
-
ATR inhibitor stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
Sterile, non-tissue culture treated 35 mm petri dishes.
-
Humidified incubator at 37°C with 5% CO₂.
-
Inverted microscope for colony counting.
-
-
Procedure:
-
Cell Preparation: Isolate BMMCs from bone marrow by flushing femurs and tibias, followed by red blood cell lysis. If using cryopreserved cells, thaw them quickly and wash.
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Plating:
-
Prepare a suspension of BMMCs in IMDM.
-
Add a defined number of cells (e.g., 2 x 10⁴ for mouse CFU-GM) to the methylcellulose medium containing a range of concentrations of the ATR inhibitor or vehicle control.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Let the tube stand for 5-10 minutes to allow air bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into duplicate or triplicate 35 mm dishes.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation: Place the culture dishes in a larger petri dish with a separate small dish containing sterile water to maintain humidity. Incubate at 37°C with 5% CO₂. Incubation times vary by progenitor type and species (e.g., 7-10 days for mouse CFU-GM, 12-14 days for human CFU-GM).
-
Colony Scoring:
-
Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E) in each dish. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the mean colony count for each concentration of the ATR inhibitor.
-
Express the results as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of colony formation).
-
-
2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
This method allows for the quantification of specific HSPC populations in the bone marrow.
-
Objective: To enumerate the absolute number or frequency of different HSPC populations (e.g., LSK cells in mice) following treatment with an ATR inhibitor.
-
Materials:
-
Bone marrow cells from the species of interest.
-
Phosphate-buffered saline (PBS) with 2% FBS (FACS buffer).
-
Red blood cell lysis buffer.
-
Fc block (e.g., anti-CD16/32 for mice) to prevent non-specific antibody binding.
-
Fluorochrome-conjugated antibodies against HSPC surface markers (see example panel for mice below).
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
Flow cytometer.
-
-
Example Mouse HSPC Staining Panel (LSK cells):
-
Lineage cocktail (Biotin-conjugated antibodies against CD3e, CD11b, B220, Gr-1, Ter-119) followed by Streptavidin-PE-Cy7.
-
c-Kit (CD117)-APC.
-
Sca-1 (Ly-6A/E)-PE.
-
CD34-FITC.
-
Flt3 (CD135)-PerCP-Cy5.5.
-
-
Procedure:
-
Cell Preparation: Harvest bone marrow cells as described for the CFC assay and perform red blood cell lysis.
-
Cell Counting: Count the number of viable cells.
-
Staining:
-
Resuspend a defined number of cells (e.g., 1-2 x 10⁶) in FACS buffer.
-
Add Fc block and incubate on ice for 10-15 minutes.
-
Add the antibody cocktail and incubate on ice in the dark for 30 minutes.
-
Wash the cells with FACS buffer by centrifugation.
-
If using a lineage cocktail with a secondary stain, resuspend the cells in FACS buffer containing the streptavidin conjugate and incubate on ice in the dark for 20-30 minutes, then wash again.
-
Resuspend the final cell pellet in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells.
-
Exclude lineage-positive cells.
-
From the lineage-negative population, identify LSK cells (c-Kit⁺, Sca-1⁺).
-
Further sub-gate to identify long-term HSCs, short-term HSCs, and multipotent progenitors based on the expression of markers like CD34 and Flt3.
-
Analyze the data to determine the percentage and absolute number of each HSPC population per femur or per million bone marrow cells.
-
-
Visualizations
Signaling Pathway
Caption: ATR Signaling Pathway and the Impact of ATR Inhibitors.
Experimental Workflow
Caption: Experimental Workflow for Assessing ATR Inhibitor-Induced Myelotoxicity.
References
- 1. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of ATR Inhibitor Berzosertib to Cisplatin/Gemcitabine in Metastatic Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Clinical Activity and Safety of the Oral ATR Inhibitor Ceralasertib (AZD6738) in Patients with MDS or CMML after Prior HMA Therapy [ash.confex.com]
- 8. mds-usa.com [mds-usa.com]
MT0703 stability and storage conditions for long-term use
Important Notice: Information regarding a specific molecule designated "MT0703" is not publicly available. The following guidance is based on general best practices for the stability and long-term storage of research compounds. Researchers must validate these recommendations for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended long-term storage conditions for a novel compound like this compound?
For solid forms of a new compound, long-term storage at -20°C or -80°C in a tightly sealed, desiccated container is recommended to minimize degradation from moisture and temperature fluctuations. For solutions, storage at -80°C is generally preferred for long-term stability. However, the optimal conditions are highly dependent on the specific chemical properties of the compound and the solvent used.
Q2: How should I prepare stock solutions of this compound for long-term storage?
It is crucial to use a solvent in which the compound is highly soluble and stable. The choice of solvent can significantly impact the stability of the compound in solution. For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C. Low-binding tubes should be used to prevent adsorption of the compound to the container surface.
Q3: My experimental results with this compound are inconsistent. Could this be related to storage and stability?
Yes, inconsistent results are often linked to compound stability issues. Several factors related to storage could be the cause:
-
Degradation: The compound may have degraded due to improper storage temperature, exposure to light, or moisture.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation.
-
Incomplete Dissolution: If the compound has precipitated out of solution during storage, it must be completely redissolved before use.
-
Adsorption: The compound may have adsorbed to the surface of the storage container, lowering its effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Potency or Activity | Compound degradation. | Prepare a fresh stock solution from solid material. Verify storage conditions (temperature, light protection). Perform a stability study to determine the degradation rate. |
| Precipitate in Solution after Thawing | Low solubility at colder temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. |
| Inconsistent Results Between Aliquots | Inhomogeneous solution after thawing or improper aliquoting. | Ensure the stock solution is completely thawed and mixed thoroughly before making aliquots. Use calibrated pipettes for accurate dispensing. |
| No or Low Activity in Assay | Adsorption to container surfaces. | Use low-binding microplates and tubes. Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to your assay buffer if compatible. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of a Novel Compound
This protocol outlines a general method for assessing the long-term stability of a compound like this compound in both solid and solution forms.
1. Materials:
- Solid form of the test compound
- Appropriate solvent(s) (e.g., DMSO, water, ethanol)
- Low-binding storage tubes
- Analytical instrumentation (e.g., HPLC-UV, LC-MS)
- Controlled environment chambers or incubators (-80°C, -20°C, 4°C, 25°C)
2. Procedure:
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for long-term stability testing.
Technical Support Center: Interpreting Unexpected Results in MT0703 Cell Cycle Analysis
Welcome to the technical support center for MT0703. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during cell cycle analysis of cells treated with this compound. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during cell cycle analysis experiments with this compound.
Q1: We observe a significant increase in the G2/M phase population after this compound treatment, but with no corresponding increase in apoptosis. What does this mean?
A1: An accumulation of cells in the G2/M phase suggests that this compound may be inducing cell cycle arrest at this checkpoint.[1] This is a common mechanism for anti-cancer agents, preventing cells from entering mitosis. The absence of apoptosis could indicate that at the tested concentration and time point, this compound's primary effect is cytostatic rather than cytotoxic. It's also possible that apoptosis may be induced at later time points or higher concentrations. Consider performing a time-course experiment and testing a broader range of this compound concentrations.
Q2: Our cell cycle histogram shows no distinct G0/G1, S, and G2/M phases after this compound treatment. What could be the issue?
A2: A poorly resolved cell cycle histogram can stem from several experimental factors.[2] Common causes include:
-
Improper cell fixation: Ensure that cold 70% ethanol is used and that fixation occurs for an adequate duration.
-
Inadequate RNase treatment: Residual RNA can interfere with propidium iodide (PI) staining, leading to high background fluorescence.[3]
-
Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer. Ensure cells are in a single-cell suspension and consider filtering the samples.[3]
-
Incorrect flow rate: Running samples at a high flow rate can decrease the resolution of the different cell cycle phases.[2]
Q3: We see a large sub-G1 peak after this compound treatment. Does this confirm apoptosis?
A3: A sub-G1 peak, representing cells with fractional DNA content, is a strong indicator of apoptosis. However, it can also indicate the presence of necrotic cells or cell debris. To confirm apoptosis, it is recommended to use a secondary, more specific assay such as Annexin V/PI staining.
Q4: The proportion of cells in the S phase increases significantly with this compound treatment. Is the compound promoting proliferation?
A4: While an increase in the S phase population could mean more cells are replicating their DNA, in the context of an anti-cancer compound, it more likely indicates an S-phase arrest.[1] The compound may be interfering with DNA synthesis, causing cells to accumulate in this phase. To distinguish between proliferation and arrest, you can perform a BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which specifically labels cells actively synthesizing DNA.[4]
Q5: We observe an increase in cells with >4N DNA content (polyploidy) after this compound treatment. What is the significance of this?
A5: The appearance of polyploid cells can suggest a failure of cytokinesis after mitosis, a phenomenon known as endoreduplication. Some anti-cancer drugs can induce this by disrupting microtubule dynamics or other components of the mitotic machinery. This can lead to mitotic catastrophe and eventual cell death.
Troubleshooting Guide: Unexpected Data Patterns
| Observed Result | Potential Cause(s) | Recommended Action(s) |
| High Coefficient of Variation (CV) in G1 Peak | 1. Inconsistent staining. 2. High flow rate on the cytometer.[2] 3. Cell clumps or doublets. | 1. Ensure uniform staining time and reagent concentrations for all samples. 2. Use a low flow rate for acquisition.[2] 3. Filter samples before analysis and use doublet discrimination gating. |
| G2/M Peak is Absent or Very Small | 1. Cells are not proliferating. 2. Cell culture is over-confluent, leading to contact inhibition.[4] | 1. Ensure you are using a healthy, actively dividing cell line.[5] 2. Harvest cells during their exponential growth phase (50-70% confluency).[4] |
| Weak Fluorescence Signal | 1. Insufficient propidium iodide (PI) concentration or incubation time.[6] 2. Cell loss during washing steps. | 1. Optimize PI staining concentration and incubation period.[6] 2. Be gentle during centrifugation and resuspension steps. |
| High Background Fluorescence | 1. Inadequate RNase treatment.[3] 2. Presence of cell debris. | 1. Increase RNase concentration or incubation time.[3] 2. Gate out debris based on forward and side scatter properties. |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps for preparing and analyzing cells treated with this compound for cell cycle distribution.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and an appropriate vehicle control (e.g., DMSO) for the desired time period.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[2] Gate the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Analyze the DNA content using a histogram of PI fluorescence.
Data Presentation
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (0.1% DMSO) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 | 1.1 ± 0.4 |
| This compound (10 µM) | 20.1 ± 2.2 | 18.3 ± 2.0 | 61.6 ± 4.5 | 2.5 ± 0.8 |
| This compound (50 µM) | 10.5 ± 1.5 | 12.1 ± 1.7 | 77.4 ± 5.1 | 8.9 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Why is MT0703 not inhibiting ATR in my experimental setup?
This guide provides a structured approach to troubleshoot experiments when an ATR inhibitor, such as MT0703, does not appear to inhibit ATR as expected. While specific data for this compound is not publicly available, this document outlines general principles and validation strategies applicable to the class of ATR inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of ATR in my experiment with this compound. What are the common reasons for this?
A1: Several factors could contribute to a lack of ATR inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system.
-
Inhibitor-Related Issues:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit ATR in your specific cell line or assay.
-
Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Low Purity: The purity of the this compound batch could be insufficient.
-
-
Experimental Setup Issues:
-
Suboptimal Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal for observing ATR inhibition.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of ATR inhibition.
-
Inadequate DNA Damage/Replication Stress: ATR is activated in response to DNA damage or replication stress.[1][2] If the level of stress is insufficient in your experimental model, the effect of an ATR inhibitor may not be apparent.
-
-
Cell Line-Specific Issues:
Q2: How can I validate that my ATR inhibitor is active?
A2: The most direct way to confirm the activity of an ATR inhibitor is to assess the phosphorylation of its primary downstream target, CHK1, at Serine 345 (p-CHK1 Ser345).[5][6] Inhibition of ATR should lead to a dose-dependent decrease in the level of p-CHK1 upon induction of DNA damage or replication stress. This is typically measured by Western blotting.
Q3: What concentration of this compound should I be using?
A3: Without specific data for this compound, determining the optimal concentration requires empirical testing. A good starting point is to perform a dose-response experiment. You can reference the IC50 values of other known ATR inhibitors to establish a relevant concentration range for your initial experiments.
Quantitative Data: Potency of Known ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized ATR inhibitors. This data can serve as a reference for designing dose-response experiments for this compound.
| Inhibitor | IC50 (Enzymatic Assay) | Cell-Based IC50 (p-CHK1 Inhibition) | Target Cells | Reference |
| AZD6738 (Ceralasertib) | 1 nM | 74 nM | - | [7] |
| M6620 (VX-970) | - | - | - | [8] |
| BAY1895344 (Elimusertib) | 7 nM | - | - | [7] |
| VE-821 | 26 nM | - | - | [9] |
| AZ20 | 5 nM | - | - | [9] |
| ETP-46464 | 14 nM | - | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Signaling Pathway and Experimental Workflow
To effectively troubleshoot, it is essential to understand the ATR signaling pathway and the experimental workflow for its validation.
Caption: The ATR signaling pathway is activated by DNA damage or replication stress, leading to the phosphorylation of CHK1 and subsequent cell cycle arrest and DNA repair. This compound is hypothesized to inhibit ATR kinase activity.
Troubleshooting Guide
This section provides a step-by-step guide to diagnose why this compound may not be inhibiting ATR in your experimental setup.
Question: Why is this compound not inhibiting ATR in my experimental setup?
Answer:
Step 1: Verify the Integrity and Activity of this compound
-
Check Storage and Handling: Ensure that this compound has been stored according to the manufacturer's instructions to prevent degradation.
-
Confirm Working Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound. A wide range of concentrations, informed by the IC50 values of other ATR inhibitors (see table above), should be tested.
-
A common method is to assess the inhibition of CHK1 phosphorylation at Serine 345 (p-CHK1 Ser345) via Western blot after inducing replication stress with agents like hydroxyurea (HU) or UV radiation.[6]
-
Step 2: Optimize the Experimental Protocol
-
Induce Sufficient DNA Damage/Replication Stress: ATR is activated by single-stranded DNA that forms at sites of DNA damage or stalled replication forks.[5] Ensure your method of inducing stress is effective.
-
Positive Controls: Include a positive control for DNA damage (e.g., a known DNA damaging agent) and a positive control for ATR inhibition (a well-characterized ATR inhibitor, if available).
-
-
Optimize Incubation Times:
-
Pre-incubation: Pre-incubate cells with this compound for a sufficient time (e.g., 1 hour) before inducing DNA damage to allow for cellular uptake and target engagement.[6]
-
Treatment Duration: The duration of treatment with the DNA damaging agent and this compound should be optimized.
-
-
Validate Your Assay:
-
Western Blotting: If you are using Western blotting to measure p-CHK1, ensure that your antibodies are specific and that your protein transfer and detection methods are optimized. Always include a loading control (e.g., total CHK1, β-actin, or GAPDH).[9][10]
-
Cell Viability Assays: When performing cell viability assays (e.g., MTT, CellTiter-Glo), ensure that the seeding density is appropriate and the incubation time is sufficient to observe cytotoxic effects (e.g., 72 hours).[6][11]
-
Step 3: Evaluate Cell Line-Specific Factors
-
Assess Cell Line Sensitivity: Not all cell lines are equally sensitive to ATR inhibition. Consider testing this compound in a different, well-characterized cell line known to be sensitive to other ATR inhibitors.
-
Consider Resistance Mechanisms:
-
Cancer cells can develop resistance to ATR inhibitors through various mechanisms, including the upregulation of compensatory signaling pathways.
-
If you suspect resistance, you may need to investigate downstream signaling pathways or consider combination therapies.
-
Caption: A logical workflow to troubleshoot the lack of observed ATR inhibition in an experimental setup.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-CHK1 (Ser345) Inhibition
This protocol is a standard method to assess the direct inhibition of ATR kinase activity in a cellular context.[7][10]
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV light source)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for 1 hour.[4]
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 2 mM HU for 2-4 hours) or expose cells to UV radiation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[10]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Analysis: Quantify the band intensity of p-CHK1 and normalize it to total CHK1 and the loading control.
Protocol 2: Cell Viability Assay
This assay determines the cytotoxic effect of the ATR inhibitor.[4][6]
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[4]
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
By systematically following this troubleshooting guide and its accompanying protocols, researchers can effectively diagnose and resolve issues related to the lack of ATR inhibition in their experiments.
References
- 1. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-74. ATR INHIBITION IN EXPERIMENTAL GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P10.25.A ATR INHIBITION IN EXPERIMENTAL GLIOMA: DISCOVERY AND VALIDATION OF MOLECULAR TARGETS FOR FUNCTIONALLY-INSTRUCTED COMBINATION THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Asieris Pharmaceuticals describes new ATR inhibitors | BioWorld [bioworld.com]
- 10. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing variability in replicate experiments with MT0703
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability between replicate wells in our cell-based assays with MT0703. What are the common causes?
A1: High variability between replicate wells is a frequent issue in cell-based assays and can stem from several factors.[1][2] Key contributors include inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates.[1][2] To address this, ensure your cell suspension is homogenous by thorough mixing before and during plating.[1] Regular calibration of pipettes and consistent, slow pipetting technique are also crucial.[1][3] To mitigate the edge effect, consider not using the outer wells of the plate for experimental samples and instead filling them with sterile media or PBS to maintain humidity.[2]
Q2: How does cell passage number affect experimental outcomes with this compound?
A2: The passage number of your cell line can significantly influence experimental results.[2][4] As cells are repeatedly passaged, they can undergo genotypic and phenotypic changes, a phenomenon known as "phenotypic drift".[5] These changes can alter growth rates, morphology, and responsiveness to treatments like this compound, leading to inconsistent results over time.[2][5] It is best practice to use cells within a defined, low passage number range.[2] To ensure consistency across experiments, it is highly recommended to create a master cell bank (MCB) and working cell banks (WCB) from a low-passage stock.[2]
Q3: Can minor variations in our experimental protocol really have a large impact on variability?
A3: Yes, seemingly minor variations in experimental protocol can be a significant source of variability.[3][6] Consistency is paramount for reproducible research.[3] Factors such as the duration and frequency of wash steps, incubation times, and the source and concentration of reagents can all introduce variability.[1][3] For example, insufficient washing might lead to higher background noise, while excessive washing could remove your cells or molecules of interest.[3] Therefore, adhering strictly to a standardized operating procedure (SOP) for every experiment is critical.
Q4: What is the "edge effect" and how can we minimize it in our 96-well plate assays with this compound?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells.[2] This is primarily caused by increased evaporation and temperature gradients across the plate.[2] To mitigate the edge effect, you can:
-
Avoid using the outer 36 wells for experimental data. Instead, fill these wells with sterile water, media, or PBS to create a humidity barrier.[2]
-
Use microplates that are designed with moats that can be filled with liquid to reduce evaporation.[2]
-
Ensure proper humidification within the incubator.[2]
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Symptoms:
-
Inconsistent dose-response curves.
-
Large standard deviations in IC50 values between experimental repeats.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Health and Passage Number | Use cells from a consistent, low passage number from a well-maintained cell bank.[2][5] Always perform a cell viability count (e.g., trypan blue exclusion) before seeding to ensure a healthy starting population.[1] |
| Cell Seeding Density Variation | Ensure the cell suspension is thoroughly mixed before and during the plating process to prevent cell settling.[1] Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes.[1] |
| Variability in this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure complete solubilization of the compound. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps. Be consistent with the timing of reagent addition and plate reading across all experiments.[1] |
| Reagent Degradation | Check the expiration dates of all reagents, including cell culture media and assay components.[1] Store all reagents at their recommended temperatures and protect light-sensitive components from light.[1] |
Issue 2: Inconsistent Results Between Different Users Performing the Same this compound Experiment
Symptoms:
-
Systematic differences in results obtained by different researchers.
-
Difficulty in reproducing data across the team.
Possible Causes and Solutions:
| Cause | Solution |
| Differences in Pipetting Technique | Standardize pipetting techniques across all users. This includes pre-wetting pipette tips, consistent speed of aspiration and dispensing, and consistent immersion depth of the tip.[1] Regular pipette calibration for all users' pipettes is essential.[1] |
| Variations in Cell Handling | Develop and adhere to a strict Standard Operating Procedure (SOP) for cell culture, including media formulation, splitting ratios, and seeding densities.[5] Ensure all users are trained on and follow the same protocol. |
| Subjectivity in Manual Cell Counting | If using manual cell counting, have multiple users count the same sample to check for inter-operator variability.[7] Consider using an automated cell counter to improve consistency.[7] |
| Lack of a Detailed Shared Protocol | Create a highly detailed experimental protocol that specifies every step, including reagent lot numbers, incubation times and temperatures, and specific equipment used. All users must follow this protocol without deviation. |
Experimental Protocols & Workflows
Standardized Workflow for Reducing Variability
To minimize variability in your experiments with this compound, a standardized workflow is essential. The following diagram outlines a logical process to ensure consistency.
Caption: Standardized workflow for this compound experiments.
Troubleshooting Logic Flow
When encountering high variability, a structured approach to troubleshooting can help identify the root cause.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing intermittent dosing schedule for MT0703 to reduce anemia.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT0703. The focus is on strategies to optimize intermittent dosing schedules to mitigate the common side effect of anemia.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in hemoglobin levels in our preclinical models with daily administration of this compound. Is this an expected side effect?
A1: Yes, anemia is a known potential side effect associated with this compound in preclinical studies. The mechanism is believed to be related to off-target effects on erythroid precursor cells. Continuous target engagement by daily dosing can exacerbate this effect.
Q2: What is the rationale for exploring an intermittent dosing schedule for this compound?
A2: The primary rationale is to reduce the cumulative exposure of bone marrow to this compound, allowing for periods of recovery for red blood cell production. Intermittent dosing aims to maintain therapeutic efficacy while minimizing the hematologic toxicity, specifically anemia. This approach is based on the principle that a drug-free or lower-concentration interval can allow for the restoration of normal physiological processes.[1][2][3]
Q3: What are the recommended starting points for designing an intermittent dosing study for this compound?
A3: Based on general principles of managing drug-induced anemia, we recommend exploring dosing frequencies such as every other day (EOD), twice weekly (BIW), or once weekly (QW). The optimal schedule will depend on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, as well as the severity of the anemia observed. A dose-escalation study with intermittent schedules is advisable.
Troubleshooting Guides
Issue: Severe Anemia with Maintained Efficacy
If you are observing that the intermittent dosing schedule is maintaining the desired therapeutic effect but still resulting in significant anemia, consider the following troubleshooting steps:
-
Lengthen the Dosing Interval: If currently testing an every-other-day schedule, consider moving to a twice-weekly or once-weekly schedule. This provides a longer recovery period for erythropoiesis.
-
Dose Reduction: A lower dose administered intermittently may still achieve the desired therapeutic window while further reducing off-target effects on red blood cell production.
-
Supportive Care: In preclinical models, the use of erythropoiesis-stimulating agents (ESAs) can be considered to counteract the anemic effects, although this adds a confounding factor to the study.[4][5]
Issue: Loss of Efficacy with Intermittent Dosing
If an intermittent dosing schedule mitigates anemia but leads to a loss of the desired therapeutic effect, consider these adjustments:
-
Shorten the Dosing Interval: If a once-weekly schedule is not effective, a twice-weekly or every-other-day schedule may provide a better balance between efficacy and safety.
-
Loading Dose: A higher initial "loading dose" followed by a lower, intermittent maintenance dose can sometimes establish efficacy quickly while the less frequent dosing maintains it with reduced toxicity.
-
Combination Therapy: Explore the possibility of combining a lower, intermittent dose of this compound with another therapeutic agent that has a different mechanism of action and a non-overlapping toxicity profile.
Quantitative Data Summary
The following tables summarize hypothetical data from a preclinical study comparing different dosing schedules of this compound.
Table 1: Hematological Parameters
| Dosing Schedule | Mean Hemoglobin (g/dL) | Mean Reticulocyte Count (%) |
| Daily | 8.5 | 0.5 |
| Every Other Day | 10.2 | 1.5 |
| Twice Weekly | 11.5 | 2.0 |
| Once Weekly | 12.8 | 2.5 |
| Vehicle Control | 14.0 | 2.8 |
Table 2: Therapeutic Efficacy (Tumor Growth Inhibition)
| Dosing Schedule | Tumor Growth Inhibition (%) |
| Daily | 95 |
| Every Other Day | 92 |
| Twice Weekly | 88 |
| Once Weekly | 75 |
| Vehicle Control | 0 |
Experimental Protocols
Protocol: Evaluation of Intermittent Dosing Schedules in a Xenograft Model
-
Animal Model: Utilize an appropriate xenograft mouse model with the target tumor cell line.
-
Group Allocation: Randomly assign animals to different dosing cohorts (e.g., Daily, Every Other Day, Twice Weekly, Once Weekly, Vehicle Control). A minimum of n=8 animals per group is recommended.
-
Drug Administration: Administer this compound at a predetermined dose via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Tumor Growth: Measure tumor volume twice weekly using calipers.
-
Hematology: Collect peripheral blood samples weekly for complete blood count (CBC) analysis, paying close attention to hemoglobin, hematocrit, and reticulocyte counts.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Compare tumor growth inhibition and hematological parameters across all groups.
Visualizations
Caption: Experimental workflow for evaluating intermittent dosing schedules.
Caption: Proposed mechanism of this compound-induced anemia.
Caption: Relationship between dosing schedule and outcomes.
References
- 1. [Evaluation of the effects of intermittent iron supplement on iron-deficiency anemia in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent iron supplementation for reducing anaemia and its associated impairments in adolescent and adult menstruating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermittent iron supplementation for reducing anaemia and its associated impairments in adolescent and adult menstruating women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the dose and schedule of darbepoetin alfa in patients with chemotherapy-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2, single-arm trial to evaluate the effectiveness of darbepoetin alfa for correcting anaemia in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Checkpoint Kinase 1 (Chk1) Inhibition
This technical support center provides troubleshooting guidance for researchers encountering challenges with the modulation of phosphorylated Chk1 (p-Chk1) levels in their experiments.
Important Clarification Regarding MT0703
Initial research indicates a potential misunderstanding regarding the compound this compound. Scientific literature identifies this compound as a cephalosporin antibiotic.[1] There is no evidence to suggest that this compound functions as a Chk1 inhibitor. Therefore, if you are using a compound labeled "this compound" and expecting to see p-Chk1 suppression, it is highly likely that this is not the intended compound for your experiment.
This guide will proceed by addressing common issues encountered when using known Chk1 inhibitors to help you troubleshoot inconsistent p-Chk1 suppression.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no suppression of p-Chk1 after treating my cells with a Chk1 inhibitor?
A1: Several factors can contribute to inconsistent p-Chk1 suppression. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, and the biological system.
-
Inhibitor-Related Issues:
-
Incorrect Compound: As highlighted above, ensure you are using a validated Chk1 inhibitor.
-
Compound Stability and Storage: Many small molecule inhibitors can be sensitive to degradation from improper storage, such as exposure to light or repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific storage recommendations.
-
Working Concentration: The effective concentration of a Chk1 inhibitor can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
-
Experimental Setup Issues:
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond consistently to drug treatment. Ensure your cells are in the logarithmic growth phase and at an appropriate density.
-
Incubation Time: The timing of p-Chk1 suppression can be dynamic. A time-course experiment is recommended to identify the optimal treatment duration.
-
Antibody Performance: The primary antibody against p-Chk1 may not be specific or sensitive enough. Ensure the antibody is validated for the application (e.g., Western blot) and the specific phosphorylation site of interest (e.g., Ser345).
-
-
Biological System Variability:
-
Cell Line Differences: Different cell lines can have varying levels of baseline Chk1 activity and different sensitivities to Chk1 inhibition due to their genetic background.
-
Passage Number: High passage numbers can lead to genetic and phenotypic drift in cell lines, potentially altering their response to drugs. It is best practice to use cells from a low-passage stock.
-
Q2: My Western blot for p-Chk1 shows a weak or no signal in the positive control. What could be the problem?
A2: A weak or absent positive control signal points to a technical issue with the Western blot procedure.
-
Inefficient Protein Extraction: Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of Chk1. Keep samples on ice throughout the extraction process.
-
Insufficient Protein Loading: Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per well (typically 20-30 µg).
-
Poor Antibody Binding: Optimize your primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibodies; for phosphoproteins, BSA is often recommended over milk to reduce background.
-
Inefficient Transfer: Verify that your protein transfer from the gel to the membrane was successful using a stain like Ponceau S.
Q3: I am observing high background on my p-Chk1 Western blot, making it difficult to interpret the results. How can I reduce the background?
A3: High background can obscure your specific signal. Here are some common causes and solutions:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Insufficient Washing: Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve issues with inconsistent p-Chk1 suppression.
Caption: A step-by-step guide to troubleshooting inconsistent p-Chk1 suppression.
Signaling Pathway
Chk1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. It is activated by the upstream kinase ATR in response to single-stranded DNA, which can arise from DNA damage or replication stress. Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Chk1 inhibitors block this signaling cascade.
Caption: The ATR-Chk1 signaling pathway and the point of intervention for Chk1 inhibitors.
Experimental Protocols
Western Blot for p-Chk1 Detection
This protocol provides a general framework for detecting p-Chk1 by Western blot. Optimization may be required for specific cell lines and antibodies.
1. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency.
-
Treat cells with your Chk1 inhibitor at the desired concentrations and for the appropriate duration. Include a vehicle-only control.
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting
-
Normalize protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Chk1 (e.g., phospho-Chk1 Ser345) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
3. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To account for loading differences, normalize the p-Chk1 signal to a loading control (e.g., β-actin or GAPDH). For a more accurate representation of phosphorylation changes, it is best to normalize the p-Chk1 signal to the total Chk1 signal from a stripped and re-probed blot.
Experimental Workflow Diagram
Caption: A typical experimental workflow for analyzing p-Chk1 levels by Western blot.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a dose-response experiment. The values are hypothetical and should be replaced with your experimental data.
| Treatment Group | Concentration (nM) | Normalized p-Chk1/Total Chk1 Ratio (Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 1.00 ± 0.12 | 0% |
| Chk1 Inhibitor X | 10 | 0.75 ± 0.09 | 25% |
| Chk1 Inhibitor X | 50 | 0.42 ± 0.05 | 58% |
| Chk1 Inhibitor X | 100 | 0.15 ± 0.03 | 85% |
| Chk1 Inhibitor X | 500 | 0.05 ± 0.01 | 95% |
Note: Data should be the average of at least three independent experiments. The % inhibition is calculated relative to the vehicle control.
References
Validation & Comparative
Validating MT0703 ATR Inhibition: A Comparative Guide to Downstream Markers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of MT0703, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. By objectively comparing its performance with other established ATR inhibitors and providing detailed experimental data, this guide aims to facilitate the rigorous assessment of this compound's mechanism of action.
ATR kinase is a crucial regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[1] In response to replication stress and certain types of DNA damage, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] Many cancer cells exhibit heightened reliance on the ATR pathway for survival due to inherent genomic instability, making ATR an attractive therapeutic target.[1][4][5]
This guide details the essential in vitro assays to confirm the on-target activity, selectivity, and cellular effects of this compound. By comparing its performance to well-characterized ATR inhibitors, researchers can confidently validate its efficacy.
Comparative Efficacy and Selectivity of ATR Inhibitors
A critical first step in validating a novel ATR inhibitor is to determine its potency and selectivity. This is typically achieved through biochemical and cellular assays to determine the half-maximal inhibitory concentration (IC50) against ATR and other related kinases.
Biochemical Potency of ATR Inhibitors
Biochemical assays utilize purified recombinant ATR enzyme to measure the direct inhibitory activity of a compound.[1] The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[1]
| Inhibitor | Target | Biochemical IC50 (nM) |
| This compound | ATR | [Data for this compound to be inserted here] |
| Berzosertib (M6620/VE-822) | ATR | ~20 |
| Ceralasertib (AZD6738) | ATR | ~7 |
| VE-821 | ATR | ~13 |
Note: IC50 values can vary depending on assay conditions. Data presented is a representation from available literature.
Cellular Potency of ATR Inhibitors
Cellular assays measure the ability of an inhibitor to block ATR signaling within a cellular context.[1] A common and robust method is to assess the inhibition of the phosphorylation of ATR's direct downstream target, Checkpoint Kinase 1 (CHK1), at serine 345 (p-CHK1 Ser345).[1][6]
| Inhibitor | Cell Line | Cellular IC50 (nM) for p-CHK1 Inhibition |
| This compound | [Cell Line e.g., HeLa, U2OS] | [Data for this compound to be inserted here] |
| Berzosertib (M6620/VE-822) | MCF7 | ~20 |
| Ceralasertib (AZD6738) | HCT116 | [Concentration-dependent inhibition observed][7] |
| VE-821 | MCF7 | ~2300 |
Note: Cellular IC50 values can be influenced by cell type and experimental conditions.
To ensure that the observed cellular effects are due to ATR inhibition and not off-target activities, it is essential to profile the inhibitor against a panel of other kinases, particularly those in the PI3K-like kinase (PIKK) family, such as ATM, DNA-PK, and mTOR.[1]
ATR Signaling Pathway and Downstream Validation Markers
Upon activation by DNA damage or replication stress, ATR phosphorylates a multitude of substrates to orchestrate the DDR.[2][8] The most well-characterized downstream effector is CHK1.[3][9] The inhibition of ATR activity can be effectively monitored by assessing the phosphorylation status of its key downstream targets.
Key Downstream Markers for Validation:
-
Phospho-CHK1 (Ser345): This is a direct and widely accepted biomarker for ATR activity.[1][6] Inhibition of ATR leads to a dose-dependent decrease in p-CHK1 levels, which can be quantified by Western Blot or immunofluorescence.
-
Gamma-H2AX (γ-H2AX): Phosphorylation of H2AX on Ser139 is a general marker of DNA double-strand breaks but can also be induced by ATR in response to replication stress.[6][10] ATR inhibitors can modulate the levels of γ-H2AX, and this can be assessed by immunofluorescence, flow cytometry, or Western Blot.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the key downstream markers of ATR inhibition.
Western Blot for p-CHK1 (Ser345)
-
Objective: To quantitatively assess the inhibition of ATR-mediated CHK1 phosphorylation in cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation) to induce ATR activity
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound or control inhibitors for a specified time (e.g., 1 hour).
-
Induce replication stress by adding a DNA damaging agent (e.g., 2 mM HU for 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and normalize p-CHK1 levels to total CHK1 and the loading control.
-
Immunofluorescence for γ-H2AX Foci
-
Objective: To visualize and quantify DNA damage by measuring the formation of γ-H2AX foci in the nucleus.
-
Materials:
-
Cells grown on coverslips in multi-well plates
-
DNA damaging agent and ATR inhibitors as for Western blot
-
4% paraformaldehyde for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary anti-γ-H2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells on coverslips with a DNA damaging agent and/or ATR inhibitors as described for the Western blot.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
-
Conclusion
The validation of a novel ATR inhibitor such as this compound requires a systematic approach employing both biochemical and cellular assays. By focusing on well-established downstream markers like p-CHK1 (Ser345) and γ-H2AX, researchers can robustly determine the on-target efficacy of the compound. Direct comparison with other known ATR inhibitors provides essential context for its potency and potential therapeutic window. The experimental protocols and workflows outlined in this guide offer a standardized framework for generating high-quality, reproducible data to support the continued development of this compound as a promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of ATR Inhibitors in ATM-Deficient Cell Lines: A Focus on VE-821
For researchers, scientists, and drug development professionals, understanding the efficacy of targeted therapies in specific genetic contexts is paramount. This guide provides a detailed comparison of the potency of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, VE-821, in cancer cell lines deficient in the Ataxia-Telangiectasia Mutated (ATM) gene. Due to the lack of publicly available data for an ATR inhibitor designated "MT0703," this guide will focus on the well-characterized VE-821 and provide comparative data with other known ATR inhibitors where available.
The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, forms the basis for targeting ATR in ATM-deficient cancers. ATM and ATR are key kinases in the DNA Damage Response (DDR) pathway. While ATM primarily responds to double-strand breaks, ATR is activated by single-strand DNA and replication stress. In ATM-deficient tumors, the reliance on the ATR pathway for survival is heightened, making them particularly vulnerable to ATR inhibition.
Quantitative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of VE-821 against ATR kinase and its selectivity over other related kinases. This data is crucial for understanding its specific mechanism of action and its therapeutic window.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Profile (Ki, µM) | Reference |
| VE-821 | ATR | 13 | 26 | ATM (>16), DNA-PK (2.2), mTOR (>1), PI3Kγ (3.9) | [1][2] |
Experimental Methodologies
The determination of the potency and cellular effects of ATR inhibitors involves a variety of established experimental protocols. Below are detailed methodologies for key assays used to evaluate compounds like VE-821.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
-
Enzyme and Substrate Preparation: Recombinant human ATR kinase and a suitable substrate (e.g., a peptide containing a consensus phosphorylation sequence) are purified.
-
Reaction Mixture: The kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the inhibitor (e.g., VE-821) are combined in a reaction buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The inhibitor concentration that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability and Cytotoxicity Assays (e.g., MTT or CellTiter-Glo)
These assays determine the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: ATM-proficient and ATM-deficient cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., VE-821) for a specified period (e.g., 72-96 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to lyse the cells and generate a luminescent signal proportional to the number of viable cells.
-
-
Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined by plotting cell viability against inhibitor concentration.
Western Blotting for Phospho-protein Analysis
This technique is used to assess the inhibition of ATR signaling within the cell by measuring the phosphorylation of its downstream targets, such as Chk1.
-
Cell Lysis: Cells treated with the ATR inhibitor and a DNA damaging agent (to activate the ATR pathway) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Chk1 Ser345) and total proteins (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imager.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating ATR inhibitors in ATM-deficient cells.
References
No Publicly Available Data on Synergistic Effects of MT0703/AVM0703 with PARP Inhibitors
Despite a comprehensive search for preclinical and clinical data, there is currently no publicly available information on the synergistic effects of the investigational drug MT0703, or its likely counterpart AVM0703, with PARP inhibitors such as olaparib.
Initial searches for "this compound" did not yield any specific results, suggesting it may be a developmental code name not yet widely disclosed. Further investigation into "AVM0703," a novel cancer therapeutic, provided insights into its mechanism of action, which is distinct from the pathways targeted by PARP inhibitors.
AVM0703 is a clinical-stage small molecule that functions by inducing and mobilizing the patient's own Natural Killer T (NKT)-like cells to target and eliminate cancer cells.[1][2][3] This immunotherapeutic approach has shown promise in treating hematological malignancies like lymphoma, both as a monotherapy and in combination with traditional chemotherapy.[2] The primary mechanism of AVM0703 revolves around stimulating an anti-tumor immune response.[1][4][5]
In contrast, PARP (Poly (ADP-ribose) polymerase) inhibitors, such as olaparib, are a class of targeted therapies that work by inhibiting a key enzyme involved in DNA repair.[6] This mechanism is particularly effective in cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect.[6][7][8] The synergistic potential of olaparib has been explored extensively in combination with other agents that either induce DNA damage or inhibit parallel DNA damage response (DDR) pathways.[9][10][11][12][13]
A thorough review of published literature, clinical trial registries, and scientific meeting abstracts did not reveal any studies investigating the combination of AVM0703 with olaparib or any other PARP inhibitor. The distinct mechanisms of action—immunomodulation for AVM0703 and DNA repair inhibition for PARP inhibitors—do not preclude a potential synergistic interaction, but no research has been published to support or explore this possibility.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or visualizations on the synergistic effects of this compound/AVM0703 with PARP inhibitors at this time. Researchers and drug development professionals interested in this potential combination would need to conduct novel preclinical studies to generate the necessary data.
References
- 1. avmbiotech.com [avmbiotech.com]
- 2. ashpublications.org [ashpublications.org]
- 3. avmbiotech.com [avmbiotech.com]
- 4. medicalresearch.com [medicalresearch.com]
- 5. avmbiotech.com [avmbiotech.com]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Dancing with the DNA damage response: next-generation anti-cancer therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic vulnerabilities upon inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Olaparib synergy screen reveals Exemestane induces replication stress in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Analysis of ATR Inhibitors: Berzosertib (M6620) vs. Ceralasertib (AZD6738)
A Guide for Researchers and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway, making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in cancer cells with existing DDR defects and can sensitize tumors to DNA-damaging agents. This guide provides a comparative in vivo analysis of two prominent ATR inhibitors: berzosertib (M6620) and ceralasertib (AZD6738).
While the initial request specified a comparison with MT0703, no publicly available data could be found for a compound with this designation. Therefore, this guide presents a comparison between berzosertib and another well-characterized clinical-stage ATR inhibitor, ceralasertib, to provide a valuable resource for the research community.
Mechanism of Action: Targeting the ATR Signaling Pathway
Both berzosertib and ceralasertib are potent and selective inhibitors of ATR kinase.[1][2] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[3][4] Activated ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5] By inhibiting ATR, berzosertib and ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M checkpoint.[1][6] This forces cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[7]
Caption: ATR Signaling Pathway and Inhibition by Berzosertib and Ceralasertib.
Comparative In Vivo Performance
The following tables summarize key in vivo data for berzosertib and ceralasertib from preclinical studies.
Table 1: In Vivo Monotherapy Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Outcome | Reference |
| Berzosertib (M6620) | Pancreatic Cancer Xenografts | 60 mg/kg, once daily by gavage for 6 days | Sensitized tumors to radiation. | [8] |
| Patient-Derived NSCLC Xenografts | Not specified | Enhanced efficacy of cisplatin. | [9] | |
| Ceralasertib (AZD6738) | LoVo (MRE11A deficient) Xenograft | 50 mg/kg, once daily | Significant tumor growth inhibition. | [1] |
| NCI-H23 (ATM deficient) Xenograft | 50 mg/kg, once daily | Significant tumor growth inhibition. | [1] | |
| FaDu (ATM knockout) Xenograft | 25 or 50 mg/kg, once daily, continuous | Significant tumor growth inhibition. | [1] | |
| A549 (ATM proficient) Xenograft | 50 mg/kg, once daily | No significant activity. | [1] |
Table 2: In Vivo Combination Therapy Efficacy in Xenograft Models
| Compound | Combination Agent | Cancer Model | Dosing Schedule | Outcome | Reference |
| Berzosertib (M6620) | Irinotecan | Colorectal Mouse Xenografts | Not specified | Potentiated efficacy of irinotecan. | [10] |
| Cisplatin | Patient-Derived Lung Tumor Xenografts | Berzosertib administered 12-24h after cisplatin | Inhibition of tumor growth, including in cisplatin-refractory tumors. | [9][11] | |
| Gemcitabine | Pancreatic Tumor Xenografts | Not specified | Sensitized tumors to gemcitabine-based chemoradiation. | [12] | |
| Ceralasertib (AZD6738) | Carboplatin | TNBC PDX Model | Ceralasertib 25 mg/kg for 3 days, Carboplatin on day 1 | Optimal tumor control. | [13] |
| Olaparib | BRCA2-mutant TNBC PDX Model | Ceralasertib daily for 3-5 days/week with olaparib | Complete tumor regression. | [1] | |
| Gemcitabine | KPC Autochthonous Pancreatic Tumors | Not specified | Induced tumor regression. | [14] |
Table 3: Comparative Pharmacokinetics in Mice
| Parameter | Berzosertib (M6620) | Ceralasertib (AZD6738) | Reference |
| Administration | Intravenous (IV) | Oral | [2][15] |
| Dose Proportionality | Non-linear; less than proportional increase in plasma concentration with increased dose. | Non-linear; greater than proportional increase in exposure with increased dose. | [15][16] |
| Bioavailability | Not applicable (IV) | Dose-dependent; ~2-fold increase between lowest and highest doses. | [16] |
| Tissue Distribution | Extensive distribution to bone marrow, tumor, thymus, and lymph nodes. Low brain and spinal cord exposure. | Rapid and extensive distribution to most tissues except brain and spinal cord. | [15][16] |
| Metabolism | Not detailed in provided abstracts. | Saturable first-pass metabolism (intestinal and gut). | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key in vivo experiments based on the provided literature.
Xenograft Tumor Model Workflow
Caption: Generalized workflow for in vivo xenograft studies.
1. Xenograft Tumor Growth Inhibition Study
-
Cell Lines and Culture: Human cancer cell lines (e.g., LoVo, NCI-H23 for ceralasertib) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.[13]
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[1]
-
Tumor Growth Monitoring and Randomization: Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2). When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[1]
-
Drug Administration:
-
Berzosertib (M6620): Administered intravenously at specified doses (e.g., 2, 6, 20, or 60 mg/kg).[15]
-
Ceralasertib (AZD6738): Administered orally by gavage at specified doses (e.g., 10, 25, or 50 mg/kg).[1]
-
Vehicle Control: A control group receives the vehicle used to dissolve the drugs.
-
Combination Therapy: For combination studies, the chemotherapeutic agent (e.g., carboplatin, gemcitabine) is administered according to a specified schedule in relation to the ATR inhibitor.[13][14]
-
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for p-CHK1).[1]
2. Western Blot Analysis of Phospho-CHK1
-
Sample Preparation: Tumor tissue or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Protein concentration is determined using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[17]
-
The membrane is incubated with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.[17]
-
Antibodies for total CHK1 and a loading control (e.g., GAPDH or β-actin) are also used.[17]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[17]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[19] The inhibition of ATR activity is indicated by a decrease in the p-CHK1 signal.[8]
3. Pharmacokinetic Analysis
-
Drug Administration and Sample Collection:
-
A single dose of berzosertib (e.g., 20 mg/kg IV) or ceralasertib is administered to mice.[15]
-
Blood samples are collected at various time points post-administration via cardiac puncture or tail vein bleeding.
-
Tissues of interest (e.g., tumor, bone marrow, brain) are harvested at the final time point.[15][16]
-
-
Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.[20]
-
Drug Concentration Measurement: The concentration of the drug and its metabolites in plasma and tissue homogenates is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[15][16]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and bioavailability are calculated using non-compartmental analysis.[15]
Conclusion
Both berzosertib (M6620) and ceralasertib (AZD6738) are potent ATR inhibitors with significant in vivo anti-tumor activity, particularly in tumors with underlying DDR defects and in combination with DNA-damaging agents. A key difference lies in their route of administration, with berzosertib being administered intravenously and ceralasertib orally.[2][15] Their pharmacokinetic profiles in mice are both non-linear, though driven by different mechanisms (plasma protein binding saturation for berzosertib and saturable first-pass metabolism for ceralasertib).[15][16]
The choice between these inhibitors for preclinical and clinical development may depend on the specific cancer type, the intended combination therapy, and the desired dosing regimen. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to design and interpret further studies aimed at optimizing the therapeutic application of ATR inhibitors in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 8. Berzosertib | ATM/ATR | TargetMol [targetmol.com]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 11. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synthetic Lethality: A Comparative Guide to Validating PARP Inhibitor Efficacy in ATM-Deficient Cancers
While information on a specific compound "MT0703" and its synthetic lethal interaction with Ataxia Telangiectasia Mutated (ATM) loss is not publicly available, this guide provides a comprehensive comparison of a well-validated synthetic lethal relationship: the interaction between Poly (ADP-ribose) polymerase (PARP) inhibitors and ATM deficiency. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of preclinical data and detailed experimental protocols to aid in the evaluation of this therapeutic strategy.
The principle of synthetic lethality, where the co-occurrence of two genetic events is lethal to a cell while a single event is not, has emerged as a powerful paradigm in cancer therapy. One of the most clinically successful examples of this approach is the use of PARP inhibitors in cancers with deficiencies in the Homologous Recombination (HR) pathway of DNA repair, such as those with mutations in BRCA1/2. The ATM kinase is a critical upstream regulator of the DNA damage response (DDR) and plays a key role in activating the HR pathway. Consequently, cancer cells that have lost ATM function also exhibit a deficiency in HR, making them prime targets for the synthetic lethal effects of PARP inhibition.
This guide will delve into the preclinical data validating this interaction, focusing on two prominent PARP inhibitors, Olaparib and Niraparib. We will present comparative data on their efficacy in ATM-deficient versus ATM-proficient cancer models, detail the experimental methodologies used to generate this data, and provide visual representations of the key signaling pathways and experimental workflows.
Comparative Efficacy of PARP Inhibitors in ATM-Deficient Models
The validation of the synthetic lethal interaction between PARP inhibitors and ATM loss is supported by a wealth of preclinical data. In vitro and in vivo studies consistently demonstrate that cancer cells lacking functional ATM are significantly more sensitive to PARP inhibition than their ATM-proficient counterparts.
In Vitro Sensitivity of ATM-Deficient Cancer Cell Lines
Studies utilizing isogenic cell lines, where ATM has been knocked out or knocked down, have been instrumental in demonstrating the specific sensitizing effect of ATM loss to PARP inhibitors. These experiments typically measure cell viability or colony formation ability after treatment with a PARP inhibitor.
| Cell Line Model | PARP Inhibitor | ATM Status | Outcome Measure | Result | Reference |
| DLD-1 (colorectal adenocarcinoma) | Niraparib | Homozygous Knockout (-/-) | Sensitivity Increase | 80-fold increase compared to ATM-proficient parental cells. | [1] |
| Lymphoblastoid Cell Lines (LCLs) | Olaparib | ATM-mutant | Cell Viability | Significantly greater dose-dependent reduction in cell number compared to ATM-functional LCLs. | [2] |
| Granta-519 (mantle cell lymphoma) | Olaparib | ATM-mutant | Cell Viability | Significantly more sensitive at 3 µM compared to ATM-functional JVM-2 cells. | [2] |
| MCF-7 & ZR-75-1 (breast cancer) | Olaparib | ATM-depleted (shRNA) | Cell Survival | Sensitized to Olaparib treatment in both short and long-term survival assays. | [3] |
In Vivo Tumor Growth Inhibition in Xenograft Models
The efficacy of PARP inhibitors in ATM-deficient tumors has been further validated in vivo using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. These studies demonstrate significant tumor growth inhibition and improved survival in animal models bearing ATM-deficient tumors upon treatment with PARP inhibitors.[1][4][5]
| Xenograft Model | PARP Inhibitor | ATM Status | Key Findings | Reference |
| NSCLC PDX Models | Niraparib | Deleterious biallelic ATM mutations | Significant tumor regression in one-third of the models. | [1] |
| Granta-519 Murine Xenograft | Olaparib | ATM-mutant | Significantly reduced tumor load and increased survival of animals after treatment. | [4][5] |
| DLD-1 hATM (-/-) KO Xenografts | Niraparib | Homozygous ATM Knockout | Marked increase in in vivo sensitivity to Niraparib. | [6] |
Experimental Protocols
Reproducibility and rigorous methodology are paramount in validating therapeutic hypotheses. Below are detailed protocols for key experiments used to assess the synthetic lethal interaction between PARP inhibitors and ATM loss.
In Vitro Cell Viability and Colony Formation Assays
Objective: To quantify the differential sensitivity of ATM-deficient and ATM-proficient cells to PARP inhibitors.
1. Cell Culture:
-
Culture ATM-deficient (e.g., CRISPR/Cas9 knockout or shRNA knockdown) and isogenic ATM-proficient control cell lines in appropriate media and conditions.
2. Drug Treatment:
-
Seed cells in 96-well plates for viability assays or 6-well plates for colony formation assays.
-
After 24 hours, treat cells with a range of concentrations of the PARP inhibitor (e.g., Olaparib, Niraparib) or vehicle control (e.g., DMSO).
3. Viability Assessment (72-96 hours post-treatment):
-
Utilize a commercial cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or MTS/MTT assays which measure metabolic activity.
-
Measure luminescence or absorbance according to the manufacturer's protocol using a plate reader.
-
Normalize data to vehicle-treated controls and plot dose-response curves to determine IC50 values.
4. Colony Formation Assay (10-14 days post-treatment):
-
After the initial drug treatment period (e.g., 24-48 hours), replace the drug-containing media with fresh media.
-
Allow cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (manually or using imaging software) and calculate the surviving fraction for each treatment condition relative to the vehicle control.
Murine Xenograft Studies
Objective: To evaluate the in vivo efficacy of PARP inhibitors on the growth of ATM-deficient tumors.
1. Animal Models:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
2. Tumor Implantation:
-
Subcutaneously inject ATM-deficient or ATM-proficient cancer cells into the flanks of the mice.
-
Alternatively, for patient-derived xenografts (PDXs), surgically implant small tumor fragments.
3. Tumor Growth Monitoring and Drug Administration:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the PARP inhibitor (e.g., Olaparib, Niraparib) or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.[1][2]
4. Efficacy Endpoints:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
A secondary endpoint can be overall survival, where mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit).[4][5]
5. Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[1]
Immunofluorescence for DNA Damage Markers
Objective: To visualize and quantify DNA damage and the engagement of DNA repair pathways in response to PARP inhibition.
1. Cell Preparation and Treatment:
-
Grow cells on coverslips and treat with the PARP inhibitor for a specified duration.
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
3. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against DNA damage markers, such as anti-γH2AX (a marker for DNA double-strand breaks) and anti-RAD51 (a key component of the HR pathway).[5][7]
-
After washing, incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of nuclear foci for each marker using image analysis software. An accumulation of γH2AX foci and a lack of RAD51 foci in ATM-deficient cells treated with a PARP inhibitor would be indicative of persistent DNA damage due to a failed HR response.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATM-depletion in breast cancer cells confers sensitivity to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
The Evolving Landscape of DNA Damage Response Inhibition: A Comparative Analysis of ATM Inhibitors
The quest for targeted and effective cancer therapies has led to significant advancements in our understanding of the DNA Damage Response (DDR) network. A key player in this network, the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a promising therapeutic target. Consequently, a number of small molecule ATM inhibitors are under active investigation. This guide provides a comprehensive comparison of the available information on these ATM inhibitors. A direct comparison with an investigational drug designated "MT0703" cannot be provided, as extensive searches have yielded no publicly available information on a compound with this identifier in the context of cancer therapy.
ATM Inhibitors: A Mechanistic Overview
ATM is a primary sensor and activator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis (programmed cell death).[4] By inhibiting ATM, these therapeutic agents prevent cancer cells from repairing their damaged DNA, ultimately leading to cell death.[5] This approach is particularly effective in cancer cells, which often harbor a higher intrinsic level of DNA damage due to their rapid and uncontrolled proliferation.[5]
The therapeutic rationale for ATM inhibition lies in its potential to:
-
Sensitize tumors to DNA-damaging agents: By blocking a critical repair pathway, ATM inhibitors can enhance the efficacy of conventional treatments like radiotherapy and certain chemotherapies that induce DSBs.[5][6]
-
Induce synthetic lethality: In cancers with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1/2), inhibiting ATM can create a synthetic lethal interaction, where the combination of two non-lethal defects results in cell death.
-
Modulate the tumor microenvironment: Emerging evidence suggests that ATM inhibition can stimulate the cGAS-STING pathway, leading to an "immune-inflamed" tumor microenvironment that may be more responsive to immunotherapy.[1]
Below is a simplified representation of the ATM signaling pathway and the point of intervention for ATM inhibitors.
Figure 1: Simplified ATM Signaling Pathway. This diagram illustrates the activation of ATM in response to DNA double-strand breaks and the subsequent downstream signaling leading to cellular responses. ATM inhibitors block the activity of active ATM, thereby disrupting this crucial DNA damage response pathway.
Profile of Investigational ATM Inhibitors
Several ATM inhibitors have entered clinical development, each with a unique profile. The table below summarizes key quantitative data for some of the publicly disclosed ATM inhibitors.
| Compound | Developer | Target Potency (IC50) | Key Preclinical Findings | Clinical Trial Status (Selected) |
| AZD1390 | AstraZeneca | Not specified | Brain-penetrant; enhances the effect of radiation in glioblastoma models. | Active: Phase I/II trials in combination with radiation for glioblastoma and other high-grade gliomas (NCT03423628, NCT03215381).[7] |
| M3541 | Merck KGaA | < 1 nM | Potent and selective; enhances antitumor activity of ionizing radiation in vivo.[8] | Terminated: Phase I trial (NCT03225105) closed early due to a non-optimal pharmacokinetic profile.[8] |
| M4076 | Merck KGaA | Sub-nanomolar | Superior pharmacological properties to M3541; shows strong combination potential with PARP and topoisomerase inhibitors. | Under clinical investigation. |
| SYH2051 | CSPC ZhongQi Pharmaceutical | Not specified | Successful preclinical evaluations. | Active: Phase I trial as monotherapy and in combination with radiotherapy for solid head and neck cancers (NCT06011291).[1] |
Experimental Protocols: A Glimpse into ATM Inhibitor Evaluation
The development of ATM inhibitors relies on a battery of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy. Below are outlines of common experimental protocols.
In Vitro Kinase Assay
Objective: To determine the potency of a compound in inhibiting the kinase activity of ATM.
Methodology:
-
Recombinant human ATM protein is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
The investigational inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assays for ATM Inhibition
Objective: To assess the effect of the inhibitor on ATM signaling and DNA repair within cancer cells.
Methodology (Immunofluorescence for γH2AX foci):
-
Cancer cell lines are seeded in chamber slides or microplates.
-
Cells are pre-treated with the ATM inhibitor for a specified time.
-
DNA damage is induced, for example, by ionizing radiation.
-
After a recovery period, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and a fluorescently labeled secondary antibody.
-
The number and intensity of γH2AX foci per cell nucleus are quantified using fluorescence microscopy and image analysis software. An effective ATM inhibitor is expected to lead to the persistence of these foci, indicating impaired DNA repair.
The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of an ATM inhibitor.
Figure 2: Experimental Workflow for γH2AX Assay. This flowchart outlines the key steps involved in assessing the impact of an ATM inhibitor on DNA double-strand break repair in a cellular context.
Conclusion
ATM inhibitors represent a promising class of targeted therapies with the potential to significantly enhance the efficacy of existing cancer treatments. While several candidates are progressing through clinical trials, demonstrating the viability of this approach, the field is still evolving. The lack of public information on "this compound" precludes a direct comparison at this time. For researchers and drug development professionals, a continued focus on the preclinical and clinical data of emerging ATM inhibitors will be crucial in realizing their full therapeutic potential in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I Clinical Trials | MD Anderson Cancer Center [mdanderson.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. AVM Biotechnology Announces Full Enrollment of First Cohort of Relapsed/Refractory Non-Hodgkin's Lymphoma Patients Dosed with AVM0703 at major Cancer Centers in USA - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Anti-Tumor Activity of MT0703 (AVM0703) in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of MT0703, also known as AVM0703, across various cancer models. It offers a direct comparison with alternative therapies, supported by experimental data, to inform ongoing research and drug development efforts.
Executive Summary
AVM0703 is a clinical-stage immunomodulatory agent with a novel mechanism of action. It triggers the rapid mobilization of endogenous, "supercharged" gamma delta+ (γδ+) NKT-like cells, which have demonstrated potent anti-tumor effects.[1][2] Preclinical studies, primarily in the A20 B-cell lymphoma model, have shown promising results for AVM0703 as both a monotherapy and in combination with standard chemotherapy regimens.[3] These studies suggest that AVM0703 may offer a favorable efficacy and toxicity profile compared to conventional treatments. An ongoing Phase 1/2 clinical trial (NCT04329728, The OPAL Study) is currently evaluating the safety and efficacy of AVM0703 in patients with relapsed or refractory lymphoid malignancies.[4][5]
Mechanism of Action: Mobilizing the Innate Immune System
AVM0703's unique mechanism of action centers on the activation and mobilization of a specific subset of immune cells. A single dose of AVM0703 leads to the rapid release of endogenous bispecific gamma delta TCR+ and invariant TCR+ Natural Killer T-like cells (AVM-NKT).[1][2] These cells possess the ability to target and eliminate abnormal cells, including cancerous cells, while sparing normal tissues.[1][6] This targeted approach is distinct from traditional chemotherapies that often damage healthy cells.
Caption: AVM0703 Signaling Pathway
Preclinical Efficacy of AVM0703
A20 B-Cell Lymphoma Model (Syngeneic BALB/c Mice)
The A20 murine B-cell lymphoma model has been extensively used to evaluate the anti-tumor activity of AVM0703.
Monotherapy:
As a standalone treatment, AVM0703 has demonstrated significant efficacy. In A20 tumor-bearing BALB/c mice, AVM0703 treatment nearly doubled the median survival time to 34 days compared to 16 days for the control group.[1] Furthermore, as a monotherapy, AVM0703 was capable of completely eradicating approximately 20% of flank tumors.[7]
Combination Therapy:
When combined with standard chemotherapeutic agents, AVM0703 has shown synergistic effects.
-
AVM0703 + Cyclophosphamide/Fludarabine (Cy/Flu): The combination of AVM0703 with Cy/Flu demonstrated superior tumor efficacy compared to two cycles of the standard CHOP regimen in the A20 model.[3]
-
AVM0703 + R-CHOP: In a study evaluating AVM0703 in combination with R-CHOP, the combination therapy achieved a superior complete remission (CR) rate compared to R-CHOP alone. Notably, after three cycles, 2 out of 12 mice treated with AVM0703 + R-CHOP survived in CR for over 150 days, whereas no mice in the R-CHOP alone group survived beyond two cycles.[3] After only one cycle, 3 out of 11 mice in the combination group showed a complete response.[3]
Comparative Preclinical Efficacy Data in A20 Lymphoma Model
| Treatment Group | Key Efficacy Outcomes | Source |
| Placebo (Control) | Median Survival: ~35 days | [8] |
| AVM0703 Monotherapy | Median Survival: 34 days | [1] |
| Complete Tumor Eradication: ~20% | [7] | |
| CHOP (2 cycles) | Inferior tumor efficacy compared to AVM0703 + Cy/Flu | [3] |
| No survival beyond 2 cycles | [3] | |
| AVM0703 + R-CHOP | Superior Complete Remission vs. R-CHOP alone | [3] |
| 2/12 mice survived >150 days in CR (after 3 cycles) | [3] |
Clinical Evaluation of AVM0703 (NCT04329728 - The OPAL Study)
An ongoing open-label, Phase 1/2 clinical trial is assessing the safety, tolerability, and preliminary anti-tumor activity of AVM0703 in patients with relapsed or refractory lymphoid malignancies.
Preliminary Findings:
Early results from the dose-escalation portion of the trial have been encouraging.
-
Clinical Benefit: 80% of dosed patients experienced a clinical benefit or improvement in their immune status.[2]
-
Durable Response: 60% of patients achieved a durable response.[2]
-
Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 18 mg/kg. In this cohort (N=6), long-term durable responses were observed in 66% of patients (3 complete responses, 1 partial response), with one additional patient later converting to a complete response.[9]
-
Overall Survival: At a median follow-up of 15.9 to 27.8 months for the 18 mg/kg dose group, the median overall survival has not been reached, with 83% of patients still alive.[9] The nine-month survival rate for this cohort was 100%.[9]
Comparative Analysis with Alternative Therapies
CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
CHOP, often in combination with rituximab (R-CHOP), is a standard first-line treatment for many types of non-Hodgkin lymphoma.
Preclinical Comparison in A20 Model:
-
Efficacy: As mentioned, AVM0703 in combination with other agents has shown superior efficacy to CHOP alone in the A20 model.[3]
-
Toxicity: A significant advantage of AVM0703 appears to be its favorable toxicity profile. In the A20 model, two cycles of CHOP induced greater than 30% body weight loss and resulted in the death of 18% of the mice due to drug toxicity. In contrast, the AVM0703 + Cy/Flu combination showed no observed toxicity or body weight loss.[3]
Bendamustine-Rituximab (BR)
Safety and Tolerability Profile of AVM0703
Preclinical:
Preclinical studies in BALB/c mice have consistently shown AVM0703 to be well-tolerated, with no significant body weight loss or other overt signs of toxicity observed, even at high doses.[3] This is in stark contrast to the significant toxicity associated with CHOP chemotherapy in the same model.[3] AVM0703 has been shown to spare platelets, red blood cells, and stem cells.[6]
Clinical:
In the Phase 1 portion of the NCT04329728 trial, AVM0703 has demonstrated a manageable safety profile. The most common treatment-related adverse events were primarily grade 1 or 2 and included insomnia, hyperglycemia, and pruritus.[9] No concerning safety signals have been identified.[9]
Experimental Protocols
A20 B-Cell Lymphoma Mouse Model
-
Cell Line: A20 murine B-cell lymphoma cells, derived from a naturally occurring reticulum cell sarcoma in a BALB/c mouse.[8][12]
-
Animal Model: Female BALB/c mice, typically 8-10 weeks old.[8]
-
Tumor Implantation: A20 cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of the mice.[8]
-
Treatment Initiation: Treatment is typically initiated when tumors reach a palpable size (e.g., ~100 mm³).[3]
-
Drug Administration:
-
AVM0703: Administered orally or intravenously at specified doses and schedules.
-
CHOP: Administered intraperitoneally with standard doses for cyclophosphamide, doxorubicin, vincristine, and dexamethasone (as a substitute for oral prednisone).[8]
-
-
Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.[3]
-
Endpoints: Primary endpoints typically include tumor growth inhibition, median survival, and assessment of treatment-related toxicity.
Caption: A20 Lymphoma Model Workflow
Conclusion
AVM0703 represents a promising new approach to cancer immunotherapy with a distinct mechanism of action that leverages the patient's own immune system to fight cancer. Preclinical data, particularly in the aggressive A20 B-cell lymphoma model, demonstrates its potential for significant anti-tumor activity with a favorable safety profile compared to traditional chemotherapy. Early clinical data from the NCT04329728 trial further supports its potential as a valuable therapeutic option for patients with relapsed or refractory lymphoid malignancies. Further research and the maturation of clinical trial data will be crucial in fully defining the role of AVM0703 in the evolving landscape of cancer treatment.
References
- 1. avmbiotech.com [avmbiotech.com]
- 2. The OPAL Study: AVM0703 for Treatment of Lymphoid Malignancies [clin.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. avmbiotech.com [avmbiotech.com]
- 7. avmbiotech.com [avmbiotech.com]
- 8. A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and Safety of Bendamustine-Rituximab as Frontline Therapy for Indolent Non-Hodgkin Lymphoma: A Real-World, Single-Center, Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Bendamustine-Rituximab as Frontline Therapy for Indolent Non-Hodgkin Lymphoma: A Real-World, Single-Center, Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A20 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Comparative study of MT0703 and elimusertib in triple-negative breast cancer.
Comparative Analysis of Elimusertib in Triple-Negative Breast Cancer
A comprehensive guide for researchers and drug development professionals on the preclinical profile of elimusertib, a potent and selective ATR inhibitor, in triple-negative breast cancer (TNBC).
Note on MT0703: An extensive search of publicly available scientific literature and databases did not yield any information regarding a compound designated "this compound" in the context of triple-negative breast cancer or oncology research. Therefore, a direct comparative study between this compound and elimusertib is not feasible at this time. This guide will focus on the preclinical data available for elimusertib in TNBC.
Introduction to Elimusertib (BAY-1895344)
Elimusertib, also known as BAY-1895344, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] In cancer cells, particularly those with existing DNA repair defects like many triple-negative breast cancers, there is an increased reliance on the ATR pathway to manage replication stress and repair DNA damage for survival.[4][5] By inhibiting ATR, elimusertib can induce synthetic lethality, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[1][6] This guide summarizes the key preclinical findings for elimusertib in TNBC models.
Data Presentation: Preclinical Efficacy of Elimusertib in TNBC
The following tables summarize the quantitative data on the anti-tumor effects of elimusertib in TNBC cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Elimusertib in MDA-MB-231 TNBC Cells
| Treatment Duration | IC50 (nM) | Viability at 6 nM (%) | Viability at 8 nM (%) |
| 72 hours | 11.08 ± 1.46 | 70.8 ± 0.2 | 62.2 ± 2.5 |
| 96 hours | 6.26 ± 0.25 | 50.8 ± 0.9 | 42.2 ± 0.3 |
Data sourced from a study by Haciefendi et al. (2023) using a WST-1 assay.[7] A separate study reported an IC50 of 100 nM in MDA-MB-231 cells.[8]
Table 2: Induction of Apoptosis in MDA-MB-231 TNBC Cells by Elimusertib
| Treatment Duration | Concentration (nM) | Total Apoptotic Cells (%) |
| 72 hours | 6 | 25.1 ± 2.2 |
| 8 | 28.1 ± 2.2 | |
| 96 hours | 6 | 40.9 ± 1.7 |
| 8 | 61.7 ± 1.2 |
Data from Haciefendi et al. (2023) obtained via Annexin V staining and flow cytometry.[7]
Table 3: Effect of Elimusertib on Cell Cycle Distribution in MDA-MB-231 TNBC Cells at 96 hours
| Treatment | G0/G1 Phase (%) |
| Control | 57.7 ± 0.6 |
| 6 nM Elimusertib | 78.0 ± 1.4 |
| 8 nM Elimusertib | 72.1 ± 1.3 |
Data from Haciefendi et al. (2023) obtained via propidium iodide staining and flow cytometry.[7] Another study observed an accumulation of cells in the S-phase in MDA-MB-231 cells treated with elimusertib.[8][9]
Table 4: In Vivo Efficacy of Elimusertib in Breast Cancer Xenograft Models
| Model Type | Cancer Type | Treatment | Outcome |
| Cell Line-Derived Xenograft (MDA-MB-231) | TNBC | 30 mg/kg, twice-daily, 3 days on/4 days off | Slowed tumor growth |
| 50 mg/kg, twice-daily, 3 days on/4 days off | Decreased tumor size | ||
| Patient-Derived Xenograft (PDX) | BRCA2-mutant Breast Cancer | 40 mg/kg | Significantly delayed tumor growth |
| Patient-Derived Xenograft (PDX) | TNBC with no ATM expression | 40 mg/kg | Partial or complete response |
Data sourced from studies by Lee et al. (2025)[8] and Varadarajan et al.[10][11]
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway Inhibition by Elimusertib
The diagram below illustrates the central role of ATR in the DNA damage response and how elimusertib intervenes.
Experimental Workflow for Assessing Elimusertib's In Vitro Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effects of elimusertib on TNBC cells.
Experimental Protocols
1. Cell Viability Assay (WST-1)
This protocol is for assessing the cytotoxic effects of elimusertib on TNBC cells.[7][12][13]
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Add varying concentrations of elimusertib to the wells and incubate for the desired duration (e.g., 72 or 96 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Analysis (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells following elimusertib treatment.[1][4][14]
-
Cell Culture and Treatment: Culture TNBC cells in 6-well plates and treat with elimusertib as described above.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of elimusertib on cell cycle progression.[5][10][11][15]
-
Cell Culture and Treatment: Culture and treat TNBC cells with elimusertib as for the other assays.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis of the ATR Signaling Pathway
This method is used to assess the levels of key proteins in the ATR signaling cascade.[16][17][18]
-
Protein Extraction: Treat TNBC cells with elimusertib, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., ATR, phospho-ATR, CHK1, phospho-CHK1, γH2AX). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data strongly support the potential of elimusertib as a therapeutic agent for triple-negative breast cancer. Its mechanism of action, targeting the ATR-mediated DNA damage response, is particularly relevant for the genomic instability often observed in TNBC. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in TNBC cell lines. Furthermore, in vivo studies have shown its efficacy in reducing tumor growth in TNBC xenograft models. The provided experimental protocols offer a foundation for further research into the activity of elimusertib and other ATR inhibitors in this challenging cancer subtype.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
- 9. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide in the Absence of Specific MT0703 Data
Initial research did not yield specific disposal protocols for a substance designated "MT0703." This may indicate that "this compound" is an internal research code, a novel compound, or a product not widely documented in public safety literature. In such cases, researchers, scientists, and drug development professionals must rely on established principles of laboratory safety and chemical waste management to ensure proper disposal.
I. Hazard Identification and Waste Characterization
Before disposal, the first step is to gather as much information as possible about the chemical's properties and associated hazards. If an SDS is available, it is the primary source for this information.
Table 1: Key Safety Data Sheet (SDS) Sections for Disposal
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazards Identification | Provides information on physical and health hazards, which dictates handling precautions and waste segregation. |
| Section 7 | Handling and Storage | Includes information on safe handling practices and incompatible materials, crucial for preventing dangerous reactions in waste containers.[1] |
| Section 8 | Exposure Controls/Personal Protection | Specifies the personal protective equipment (PPE) required when handling the chemical and its waste. |
| Section 9 | Physical and Chemical Properties | Details properties such as physical state, solubility, and flammability, which inform the choice of waste container and disposal route. |
| Section 10 | Stability and Reactivity | Lists conditions to avoid and incompatible materials, which is critical for safe waste storage and commingling. |
| Section 13 | Disposal Considerations | Provides specific guidance on proper disposal methods and regulatory requirements. |
In the absence of an SDS for "this compound," a conservative approach must be taken, treating the substance as hazardous until proven otherwise.
II. Step-by-Step Disposal Protocol
The following is a general, step-by-step procedure for the disposal of laboratory chemical waste.
-
Container Selection and Labeling :
-
Select a waste container that is compatible with the chemical waste.[2][3] The container must be in good condition, with no leaks or cracks, and have a securely closing lid.[2][3]
-
Immediately affix a "Hazardous Waste" label to the container.[2][3] The label must include the full chemical name(s) and concentration(s) of the contents.[3] Chemical abbreviations are not acceptable.[3]
-
-
Waste Segregation :
-
Never mix incompatible wastes.[3] Segregate waste streams based on their hazard class (e.g., flammable, corrosive, reactive, toxic).
-
Solid and liquid waste should be collected in separate containers.
-
-
Waste Collection and Storage :
-
Disposal of Contaminated Materials :
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container.[4]
-
Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other PPE should be collected in a designated, labeled bag or container for hazardous waste disposal.[4]
-
Glassware : Contaminated labware and glassware should be collected and managed as hazardous waste.[3] Empty containers that held toxic chemicals must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3]
-
-
Arranging for Pickup and Disposal :
III. Experimental Workflow and Decision-Making
The following diagram illustrates the logical workflow for determining the proper disposal procedures for a laboratory chemical.
References
Essential Safety and Logistical Information for Handling MT0703
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of MT0703, an aminothiazolylglycylcephalosporin antibiotic. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in a research setting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 108353-14-6 | TargetMol SDS[1] |
| Molecular Formula | C26H25N7O9S3 | PubChem[2] |
| Melting/Freezing Point | 300°C | Fisher Scientific[3] |
| Solubility | Soluble in water | Fisher Scientific[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| Area of Protection | Required PPE | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1][3] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat is required at a minimum.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] |
Operational Plan: Safe Handling and Storage
Follow these step-by-step procedures to ensure the safe handling and storage of this compound.
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols. Do not clear dust on surfaces with compressed air.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
-
Spill Management:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Evacuate personnel to a safe area.
-
Use personal protective equipment.
-
Prevent further leakage or spillage if safe to do so.
-
Collect spillage and arrange for disposal. Do not let the chemical enter drains.[1]
-
Storage Procedures
-
Container: Store in a tightly closed container.[1]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: Label all waste containers with "Hazardous Waste" and a complete list of the contents.
-
Containerization:
-
Use compatible, leak-free containers with tightly screwed caps.
-
Do not fill containers beyond 90% of their capacity.
-
Separate solid and liquid waste.
-
-
Consolidation: Whenever possible, consolidate the same-type waste into as few containers as possible.[4]
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. Ensure all required forms are completed accurately.[4]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound is a cephalosporin, a class of β-lactam antibiotics.[3] These antibiotics are bactericidal, meaning they kill bacteria. Their mechanism of action involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3][5]
Caption: Mechanism of action of this compound, a cephalosporin antibiotic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
